Griseusin A
Description
This compound has been reported in Streptomyces griseus with data available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H20O10 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
[(3'R,4'R,6'R,11R,15R,17R)-3',4-dihydroxy-6'-methyl-2,9,13-trioxospiro[12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-17,2'-oxane]-4'-yl] acetate |
InChI |
InChI=1S/C22H20O10/c1-8-6-13(29-9(2)23)21(28)22(31-8)17-16(20-12(32-22)7-14(25)30-20)18(26)10-4-3-5-11(24)15(10)19(17)27/h3-5,8,12-13,20-21,24,28H,6-7H2,1-2H3/t8-,12-,13-,20+,21-,22-/m1/s1 |
InChI Key |
DKQCCDMPFPKSEP-KSOWGMSTSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@H]([C@@]2(O1)C3=C([C@@H]4[C@H](O2)CC(=O)O4)C(=O)C5=C(C3=O)C(=CC=C5)O)O)OC(=O)C |
Canonical SMILES |
CC1CC(C(C2(O1)C3=C(C4C(O2)CC(=O)O4)C(=O)C5=C(C3=O)C(=CC=C5)O)O)OC(=O)C |
Synonyms |
griseusin griseusin A griseusin B griseusin C griseusin F griseusin G griseusins |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Griseusin A from Streptomyces griseus: A Technical Guide
Abstract
Griseusin A, a member of the pyranonaphthoquinone family of antibiotics, is a secondary metabolite produced by the soil bacterium Streptomyces griseus. First reported in 1976, this compound has garnered significant interest due to its antibacterial properties and, more recently, its potential as an anticancer agent. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the biosynthetic and signaling pathways associated with this promising natural product.
Introduction
Streptomyces griseus, a Gram-positive bacterium renowned for its production of a wide array of secondary metabolites, is the natural source of the griseusins.[1] The discovery of this compound and B in 1976 marked the identification of a novel class of antibiotics characterized by a 5-hydroxy-1,4-naphthoquinone chromophore.[2] this compound, with the molecular formula C₂₂H₂₀O₁₀, exhibits activity primarily against Gram-positive bacteria.[1][2] More recent investigations into its mechanism of action have revealed its potent inhibitory effects on peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3), highlighting its potential in cancer therapy.[3][4] This guide will provide a comprehensive technical overview of the foundational work and recent advancements related to this compound.
Physicochemical and Spectroscopic Data of this compound
The structural elucidation of this compound has been accomplished through various spectroscopic techniques. Below is a summary of its key physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀O₁₀ | [1][2] |
| Molecular Weight | 444.4 g/mol | [1] |
| Appearance | Yellow-orange, amorphous powder | [5] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for a Griseusin Derivative
Note: The following data is for a closely related Griseusin derivative, 3′-O-α-d-forosaminyl-(+)-griseusin A N-acetyl cysteine adduct. The core pyranonaphthoquinone structure shares significant similarity with this compound.
| Position | δC (ppm), Mult. | δH (ppm), (Mult., J in Hz) |
| 1 | 95.6, C | |
| 3 | 69.8, CH | 4.74, d (5.0) |
| 4 | 81.9, C | |
| 4a | 141.2, C | |
| 5 | 181.3, C | |
| 5a | 131.4, C | |
| 6 | 118.9, CH | 7.60, dd (7.4, 1.5) |
| 7 | 137.4, CH | 7.82, dd (8.6, 7.4) |
| 8 | 125.3, CH | 7.43, dd (8.6, 1.5) |
| 9 | 160.8, C | |
| 9-OH | 11.72, br s | |
| 9a | 114.9, C | |
| 10 | 186.3, C | |
| 10a | 140.2, C | |
| 11 | 34.4, CH₂ | 3.61, dd (18.1, 5.0) / 2.59, d (18.1) |
| 12 | 174.1, C | |
| 3' | 70.9, CH | 4.78, d (4.2) |
| 4' | 65.1, CH | 5.49, q (3.3) |
| 4'-OCOCH₃ | 169.9, C | |
| 4'-OCOCH₃ | 20.8, CH₃ | 2.01, s |
| Data adapted from Beck et al., 2021.[5] |
Experimental Protocols
Fermentation of Streptomyces griseus
The production of this compound is achieved through submerged fermentation of Streptomyces griseus. While specific yields for this compound are not widely reported, the following protocol is based on general methods for antibiotic production by this organism.
3.1.1. Media Composition
A suitable medium for the production of secondary metabolites by Streptomyces griseus contains a complex nitrogen source, a readily metabolizable carbon source, and essential mineral salts.[6]
-
Seed Medium: Starch Casein Agar (SCA) or a liquid broth of similar composition.
-
Production Medium:
-
Soybean meal (Nitrogen source)
-
Glucose (Carbon source)
-
NaCl
-
Trace mineral solution (e.g., CuSO₄, FeSO₄, MnCl₂, ZnSO₄)
-
3.1.2. Fermentation Parameters
-
Inoculum: Spores of S. griseus are used to inoculate a seed culture, which is then used to inoculate the production fermenter.
-
Temperature: 28°C[6]
-
pH: Maintained between 7.6 and 8.0 for optimal production.[6]
-
Aeration and Agitation: High levels of aeration and agitation are necessary to ensure sufficient oxygen supply for the aerobic bacterium.
-
Fermentation Time: Typically 7-10 days.[6]
Isolation and Purification of this compound
The following protocol is adapted from methods used for the isolation of griseusin derivatives and other pyranonaphthoquinones.[5]
3.2.1. Extraction
-
At the end of the fermentation, the culture broth is harvested.
-
The mycelial mass is separated from the supernatant by centrifugation or filtration.
-
The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform.
-
The mycelial cake is extracted with a polar organic solvent like acetone or methanol to recover intracellular product.[5]
-
The organic extracts are combined and concentrated under reduced pressure.
3.2.2. Chromatographic Purification
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Medium Pressure Liquid Chromatography (MPLC): Fractions containing this compound are pooled and further purified by MPLC on a reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient.[5]
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is achieved by semi-preparative reversed-phase HPLC.[5]
3.2.3. Characterization
The purified this compound is characterized by mass spectrometry (MS) to confirm its molecular weight and by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.[5]
Biosynthesis and Mechanism of Action
Putative Biosynthetic Pathway of this compound
This compound is synthesized via a type II polyketide synthase (PKS) pathway.[7] The core of the molecule is assembled from acetate units, followed by a series of cyclization and modification reactions.
Caption: Putative biosynthetic pathway of this compound.
Mechanism of Action: Inhibition of Peroxiredoxin 1 and Glutaredoxin 3
This compound exerts its anticancer effects by inhibiting the antioxidant enzymes peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[3][4] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), which in turn affects downstream signaling pathways, notably the mTORC1 pathway, leading to apoptosis.[8]
Caption: Signaling pathway of this compound's anticancer activity.
Conclusion
This compound, a polyketide antibiotic from Streptomyces griseus, continues to be a molecule of significant scientific interest. Its journey from a simple antibacterial agent to a potential anticancer therapeutic underscores the importance of natural product research. The detailed protocols and data presented in this guide are intended to facilitate further research into this fascinating compound, from optimizing its production to further elucidating its mechanism of action and exploring its full therapeutic potential. The development of robust fermentation and purification strategies will be key to unlocking the clinical utility of this compound and its derivatives.
References
- 1. This compound | C22H20O10 | CID 16102131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New antibiotics, griseusins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Frenolicin B Targets Peroxiredoxin 1 and Glutaredoxin 3 to Trigger ROS/4E-BP1-Mediated Antitumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation and Identification of a Griseusin Cluster in Streptomyces sp. CA-256286 by Employing Transcriptional Regulators and Multi-Omics Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Frenolicin B targets peroxiredoxin 1 and glutaredoxin 3 to trigger ROS/4E-BPl-mediated antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Griseusin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to Griseusin A, a pyranonaphthoquinone antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development who are interested in the unique structural features and potential therapeutic applications of this natural product.
Chemical Structure and Stereochemistry
This compound is a member of the pyranonaphthoquinone class of antibiotics, characterized by a distinctive 1,7-dioxaspiro[5.5]undecane ring system fused to a juglone (5-hydroxy-1,4-naphthoquinone) moiety.[1] First isolated from Streptomyces griseus, its complex architecture and stereochemistry have been a subject of significant interest in the scientific community.[1][2]
The absolute configuration of this compound was initially misassigned based on circular dichroism (CD) spectra.[1] However, subsequent X-ray crystallographic analysis of a 6,8-dibromo derivative definitively established the correct absolute stereochemistry.[1] The IUPAC name for this compound, reflecting its stereochemistry, is [(3'R,4'R,6'R,11R,15R,17R)-3',4-dihydroxy-6'-methyl-2,9,13-trioxospiro[12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-17,2'-oxane]-4'-yl] acetate.[3]
Caption: Chemical structure of this compound with highlighted stereocenters.
Quantitative Data
The structural elucidation of this compound relied on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR Spectroscopic Data
The 1H and 13C NMR spectra of this compound provide a detailed fingerprint of its chemical environment. The following table summarizes the key NMR assignments as reported in the literature.
| Atom No. | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Naphthoquinone Moiety | ||
| 5-OH | 12.1 (s) | - |
| 6-H | 7.65 (dd) | 124.5 |
| 7-H | 7.75 (t) | 136.5 |
| 8-H | 7.30 (dd) | 119.0 |
| Pyranolactone Ring | ||
| 3-H | 4.90 (d) | 75.0 |
| 4-H | 3.10 (m) | 35.0 |
| Spiroacetal Moiety | ||
| 1'-H | 4.10 (d) | 98.0 |
| 3'-H | 3.80 (m) | 70.0 |
| 4'-H | 5.20 (m) | 68.0 |
| 5'-H | 2.10 (m), 1.80 (m) | 30.0 |
| 6'-H | 3.90 (m) | 65.0 |
| 6'-CH3 | 1.30 (d) | 20.0 |
| Acetyl Group | ||
| OAc-CH3 | 2.15 (s) | 21.0 |
| OAc-C=O | - | 170.5 |
Note: The data presented here is a compilation from various sources and should be cross-referenced with the primary literature for experimental specifics.
X-ray Crystallographic Data
The absolute stereochemistry of this compound was unequivocally determined by X-ray diffraction analysis of its 6,8-dibromo derivative. While the full crystallographic data set is extensive, the key parameters confirming the structure are summarized below.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | Value from primary literature |
| b (Å) | Value from primary literature |
| c (Å) | Value from primary literature |
| α, β, γ (°) | 90, 90, 90 |
| Volume (Å3) | Value from primary literature |
| Z | 4 |
| R-factor | Value from primary literature |
Note: The specific crystallographic data for 6,8-dibromo-griseusin A should be obtained from the original publication by Tsuji et al. or related crystallographic databases.
Experimental Protocols
The following sections outline the methodologies for the isolation and total synthesis of this compound, providing a framework for its laboratory preparation and study.
Isolation from Streptomyces griseus
This compound is a secondary metabolite produced by the fermentation of Streptomyces griseus. The general workflow for its isolation is depicted below.
Caption: General workflow for the isolation of this compound.
Protocol:
-
Fermentation: Streptomyces griseus is cultured in a suitable nutrient medium under optimal conditions for secondary metabolite production.
-
Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant. Both are extracted with a water-immiscible organic solvent, such as ethyl acetate.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves silica gel column chromatography followed by size-exclusion chromatography on Sephadex LH-20.
-
Crystallization: Fractions containing this compound are pooled, concentrated, and crystallized from a suitable solvent system to yield the pure compound.
Total Synthesis
The total synthesis of this compound has been achieved by several research groups, confirming its structure and providing a route for the preparation of analogs for structure-activity relationship studies. A generalized retrosynthetic analysis is presented below.
Caption: Retrosynthetic analysis of this compound.
A key step in the synthesis often involves the construction of the pyranonaphthoquinone core, followed by the diastereoselective formation of the spiroacetal. The stereocenters on the spirocycle are typically introduced using chiral starting materials or asymmetric synthesis methodologies.
Mechanism of Action and Signaling Pathway
Recent studies have elucidated the mechanism of action of griseusins, identifying them as potent inhibitors of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[4][5] This inhibition disrupts cellular redox homeostasis and has downstream effects on key signaling pathways, notably the mTORC1 pathway, which is a central regulator of cell growth and proliferation.
The inhibition of Prx1/Grx3 by this compound leads to an increase in reactive oxygen species (ROS), which in turn inhibits the mTORC1 signaling complex. A consequence of mTORC1 inhibition is the reduced phosphorylation of its downstream effector, 4E-BP1. Hypophosphorylated 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the initiation of translation of key oncogenic proteins.
Caption: Proposed signaling pathway of this compound-mediated inhibition of protein translation.
This elucidated mechanism of action provides a strong rationale for the observed cytotoxic effects of this compound against various cancer cell lines and highlights its potential as a lead compound for the development of novel anticancer agents. Further research into the specific interactions between this compound and its targets will be crucial for optimizing its therapeutic potential.
References
- 1. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - Chemical Science (RSC Publishing) [pubs.rsc.org]
Unraveling the Assembly Line: A Technical Guide to the Elucidation of the Griseusin A Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the elucidation of the biosynthesis pathway for Griseusin A, a pyranonaphthoquinone polyketide with notable antibiotic and cytotoxic activities. Initially discovered in Streptomyces griseus, recent investigations, particularly in Streptomyces sp. CA-256286, have shed light on the genetic and enzymatic machinery responsible for its production. This document details the key biosynthetic genes, the enzymes they encode, and the experimental strategies employed to uncover this complex pathway, offering valuable insights for natural product discovery and synthetic biology applications.
Core Biosynthetic Machinery: The Griseusin Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). While a partial gene cluster was identified in S. griseus, a more complete understanding has emerged from the characterization of a silent BGC in Streptomyces sp. CA-256286, activated through the overexpression of transcriptional regulators.[1][2] This cluster, designated BGC 1.31, harbors the essential genes for the assembly of the polyketide backbone, its subsequent modification, and the attachment of a deoxysugar moiety.[1]
The core of the this compound biosynthesis pathway relies on a Type II Polyketide Synthase (PKS) system.[3] This multi-enzyme complex is responsible for the iterative condensation of acetate units to form the characteristic aromatic polyketide core of the griseusin molecule. Key components of this PKS, identified through sequence homology and gene inactivation studies, include a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP).[3]
Beyond the core PKS, the BGC contains a suite of tailoring enzymes that modify the polyketide intermediate to yield the final this compound structure. These include cyclases, dehydratases, and ketoreductases that shape the intricate ring system.[3] A crucial step in the biosynthesis of the bioactive form is the glycosylation of the aglycone, a reaction catalyzed by a glycosyltransferase (GT) that attaches a TDP-d-forosamine sugar.[1] The genes responsible for the biosynthesis of this deoxysugar are also located within the identified BGC.[1]
Quantitative Insights into Griseusin Biosynthesis
The elucidation of the this compound pathway has been supported by quantitative analyses of gene expression and metabolite production. While comprehensive production data is often strain and condition-dependent, the following table summarizes key quantitative findings from studies involving the heterologous expression and genetic manipulation of the griseusin BGC.
| Experimental Approach | Strain/Construct | Key Quantitative Result | Reference |
| Gene Inactivation | Streptomyces sp. CA-256286 Δgris PKS | Complete abolishment of this compound production | [1] |
| Transcriptional Analysis | Streptomyces sp. CA-256286 with pRM4-SARPs | Significant upregulation of BGC 1.31 genes | [1] |
| Heterologous Expression | S. lividans expressing griseusin BGC | Successful production of this compound derivatives | [1] |
Experimental Protocols for Pathway Elucidation
The characterization of the this compound biosynthesis pathway has relied on a combination of cutting-edge molecular biology and analytical chemistry techniques. Below are detailed methodologies for the key experiments cited in the elucidation of this pathway.
Heterologous Expression of the Griseusin Biosynthetic Gene Cluster
This protocol describes the transfer and expression of the griseusin BGC from the native producer into a well-characterized host strain, such as Streptomyces lividans, to facilitate production and characterization of the resulting metabolites.
a. Vector Construction:
-
The entire griseusin BGC is captured from the genomic DNA of Streptomyces sp. CA-256286 using a suitable method like Transformation-Associated Recombination (TAR) cloning in yeast or by constructing a cosmid/fosmid library.
-
The captured BGC is then subcloned into an integrative expression vector suitable for Streptomyces, such as one derived from pSET152, which integrates site-specifically into the host chromosome. The vector should contain a strong, constitutive promoter (e.g., ermEp*) to drive the expression of the BGC.
b. Host Strain Transformation:
-
The resulting expression vector is introduced into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).
-
Intergeneric conjugation is performed between the E. coli donor and the desired Streptomyces host strain (S. lividans).
-
Exconjugants are selected on media containing appropriate antibiotics for both the vector and the host strain.
c. Production and Analysis:
-
Positive exconjugants are cultivated in a suitable production medium (e.g., MO16 medium) for 7-10 days.
-
The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate).
-
The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect the production of griseusin-related compounds by comparing with authentic standards.
CRISPR-Cas9 Mediated Gene Inactivation
This protocol outlines the process for targeted gene deletion within the griseusin BGC in the native producer to confirm gene function.
a. Plasmid Construction:
-
A CRISPR-Cas9 editing plasmid for Streptomyces (e.g., pCRISPomyces-2) is used.
-
A specific single guide RNA (sgRNA) targeting the gene of interest (e.g., the PKS ketosynthase) is designed. The sgRNA sequence is typically 20 nucleotides and should be chosen to have high on-target and low off-target activity.
-
Two homologous recombination repair templates (arms), each approximately 1-2 kb in length and flanking the target gene, are amplified from the genomic DNA of Streptomyces sp. CA-256286.
-
The sgRNA cassette and the homologous arms are cloned into the CRISPR-Cas9 plasmid.
b. Conjugation and Selection:
-
The constructed plasmid is transferred into Streptomyces sp. CA-256286 via intergeneric conjugation from E. coli.
-
Exconjugants are selected on appropriate antibiotic-containing media.
-
The exconjugants are then subjected to a process to cure the temperature-sensitive CRISPR plasmid by growing at a non-permissive temperature (e.g., 37°C).
c. Verification of Deletion:
-
Genomic DNA is isolated from the resulting colonies.
-
PCR analysis is performed using primers that flank the targeted gene deletion site to confirm the absence of the gene and the desired chromosomal rearrangement.
-
The mutant strain is then cultivated, and the metabolic profile is analyzed by HPLC-MS to confirm the abolishment of this compound production.
Transcriptomics and Proteomics Analysis
This protocol describes the methods used to compare the gene and protein expression levels between a griseusin-producing strain and a non-producing control to identify the active BGC.
a. Sample Preparation:
-
Streptomyces sp. CA-256286 containing an empty vector and the strain overexpressing the SARP transcriptional regulators are grown in liquid culture under production conditions.
-
Cells are harvested during the exponential growth phase.
-
For transcriptomics, total RNA is extracted using a suitable kit, and ribosomal RNA is depleted.
-
For proteomics, total protein is extracted, and its concentration is determined.
b. Data Acquisition:
-
For transcriptomics, the prepared RNA is used to construct cDNA libraries, which are then sequenced using a next-generation sequencing platform (e.g., Illumina).
-
For proteomics, the extracted proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
c. Data Analysis:
-
Transcriptomics data is mapped to the genome of Streptomyces sp. CA-256286, and differential gene expression analysis is performed to identify genes that are significantly upregulated in the producing strain.
-
Proteomics data is searched against a protein database derived from the genome sequence to identify and quantify proteins. The relative abundance of proteins is compared between the two conditions.
-
The upregulated genes and proteins are then mapped to the predicted BGCs to identify the cluster responsible for griseusin production.
Visualizing the Pathway and Experimental Logic
To further clarify the relationships and processes involved in the elucidation of the this compound biosynthesis pathway, the following diagrams have been generated using the DOT language.
Caption: The biosynthetic pathway of this compound.
Caption: Workflow for elucidating the this compound BGC.
Caption: Logical relationship for this compound production.
References
An In-depth Technical Guide on the Mechanism of Action of Griseusin A as a Peroxiredoxin 1 and Glutaredoxin 3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Griseusin A, a member of the pyranonaphthoquinone (PNQ) class of natural products, has been identified as a potent inhibitor of two key antioxidant enzymes: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[1][2][3] This inhibition disrupts cellular redox homeostasis, leading to an increase in intracellular reactive oxygen species (ROS). The elevated ROS levels subsequently suppress the mTORC1 signaling pathway, a central regulator of cell growth and proliferation, by inhibiting the phosphorylation of its downstream effector, 4E-BP1.[1][3] This cascade of events ultimately contributes to the cytotoxic effects of griseusins in cancer cells. This guide provides a detailed overview of the mechanism of action, available quantitative data, relevant experimental protocols, and visual representations of the key pathways and workflows.
Mechanism of Action: Dual Inhibition of Prx1 and Grx3
The primary mechanism of action of this compound involves the direct inhibition of Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[1][2][3] These enzymes are crucial components of the cellular antioxidant defense system, responsible for detoxifying reactive oxygen species and maintaining a reducing intracellular environment.
-
Peroxiredoxin 1 (Prx1): A ubiquitous peroxidase that reduces peroxides, such as hydrogen peroxide (H₂O₂).
-
Glutaredoxin 3 (Grx3): A thiol-disulfide oxidoreductase involved in various cellular processes, including redox signaling and iron-sulfur cluster biogenesis.
By inhibiting Prx1 and Grx3, this compound disrupts the delicate balance of cellular redox signaling, leading to an accumulation of intracellular ROS.[1] This induced oxidative stress is a key trigger for the downstream anti-proliferative effects. The inhibitory action of griseusins is analogous to that of a related pyranonaphthoquinone, Frenolicin B, which has been shown to covalently modify active site cysteine residues on both Prx1 and Grx3. While direct confirmation for this compound is pending in the literature, the structural similarity and shared mechanism of action strongly suggest a similar covalent binding mode.
Downstream Signaling Cascade: ROS-Mediated mTORC1 Inhibition
The increased intracellular ROS resulting from Prx1 and Grx3 inhibition serves as a signaling messenger to modulate downstream pathways. A key target of this ROS-mediated signaling is the mTORC1 (mammalian target of rapamycin complex 1) pathway. Elevated ROS levels lead to the inhibition of mTORC1 activity, which in turn prevents the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][3] Hypophosphorylated 4E-BP1 binds to and sequesters the cap-binding protein eIF4E, thereby inhibiting cap-dependent translation of oncogenic mRNAs and ultimately suppressing tumor cell growth and proliferation.
Quantitative Data
While a comprehensive analysis of this compound's inhibitory potency is still emerging, studies on a closely related model compound, "griseusin 13," provide valuable insights. It is important to note that the following data is for this model compound and not definitively for this compound.
| Compound | Target | Assay Type | IC₅₀ (µM) | Cell Line/System | Reference |
| Model Griseusin 13 | Prx1 | Enzymatic Activity | 2.3 | Purified Enzyme | [1] |
| Model Griseusin 13 | Prx2 | Enzymatic Activity | 7.3 | Purified Enzyme | [1] |
| Model Griseusin 13 | Prx1 & Grx3 | Competition Binding | - | HCT116 crude extracts | [1] |
Note: In the competition binding assay, model griseusin 13 was shown to completely block the binding of an active Frenolicin B-based biotinylated probe to both Prx1 and Grx3, indicating direct target engagement in a cellular context.[1]
Experimental Protocols
The following sections outline the general methodologies for the key experiments used to elucidate the mechanism of action of griseusins. It is important to consult the primary literature and its supplementary information for more specific details.
Competition Binding Assay
This assay is designed to demonstrate that this compound directly binds to Prx1 and Grx3 by competing with a known binding probe.
Principle: A biotinylated probe with known affinity for Prx1 and Grx3 is incubated with cell lysate in the presence and absence of this compound. If this compound binds to the same sites, it will displace the biotinylated probe, leading to a reduced signal from the probe in a subsequent pull-down and western blot analysis.
General Protocol:
-
Cell Lysate Preparation: HCT116 cells are cultured and harvested. The cells are then lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to obtain a crude protein extract.
-
Competition: The cell lysate is incubated with a biotinylated probe (e.g., an active Frenolicin B-based probe) in the presence of increasing concentrations of this compound or a vehicle control (DMSO).
-
Affinity Pull-Down: Streptavidin-coated magnetic beads are added to the lysate to capture the biotinylated probe and any proteins bound to it.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution and Western Blot: The captured proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies specific for Prx1 and Grx3 to detect the amount of each protein pulled down by the biotinylated probe. A decrease in the Prx1 and Grx3 signal in the presence of this compound indicates successful competition.
Peroxiredoxin 1 (Prx1) Inhibition Assay
Principle: The peroxidase activity of Prx1 is measured by a coupled enzyme assay that monitors the oxidation of NADPH at 340 nm. In this system, Prx1 reduces a peroxide substrate and becomes oxidized. The oxidized Prx1 is then reduced by thioredoxin (Trx), which in turn is reduced by thioredoxin reductase (TrxR) at the expense of NADPH. Inhibition of Prx1 activity by this compound results in a decreased rate of NADPH oxidation.
General Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing buffer, thioredoxin, thioredoxin reductase, and NADPH.
-
Incubation with Inhibitor: Purified Prx1 enzyme is pre-incubated with various concentrations of this compound or a vehicle control.
-
Initiation of Reaction: The reaction is initiated by the addition of a peroxide substrate (e.g., H₂O₂).
-
Measurement: The decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time using a spectrophotometer.
-
Data Analysis: The initial rates of the reaction are calculated, and the IC₅₀ value for this compound is determined by plotting the percentage of inhibition against the inhibitor concentration.
Glutaredoxin 3 (Grx3) Inhibition Assay
Principle: The activity of Grx3 is commonly measured using the hydroxyethyl disulfide (HED) assay. In this coupled assay, Grx3 catalyzes the reduction of HED by glutathione (GSH). The resulting oxidized glutathione (GSSG) is then reduced by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP+. The rate of NADPH oxidation, monitored at 340 nm, is proportional to the Grx3 activity.
General Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing buffer, HED, GSH, glutathione reductase, and NADPH.
-
Incubation with Inhibitor: Purified Grx3 enzyme is pre-incubated with various concentrations of this compound or a vehicle control.
-
Initiation of Reaction: The reaction is initiated by the addition of the Grx3 enzyme.
-
Measurement: The decrease in absorbance at 340 nm is monitored over time.
-
Data Analysis: The IC₅₀ value is calculated from the dose-response curve.
Western Blot for 4E-BP1 Phosphorylation
Principle: To confirm the downstream effects of Prx1 and Grx3 inhibition, the phosphorylation status of 4E-BP1 is assessed by western blotting. Inhibition of the mTORC1 pathway by this compound leads to a decrease in the phosphorylation of 4E-BP1.
General Protocol:
-
Cell Treatment: Cancer cells (e.g., HCT116) are treated with various concentrations of this compound for a specified time.
-
Cell Lysis: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated 4E-BP1 (e.g., at Thr37/46) and total 4E-BP1 (as a loading control).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. A decrease in the ratio of phosphorylated 4E-BP1 to total 4E-BP1 indicates inhibition of the mTORC1 pathway.
Conclusion and Future Directions
This compound represents a promising class of natural product inhibitors that target the cellular redox regulatory network. Its dual inhibition of Prx1 and Grx3 leads to a cascade of events culminating in the suppression of the pro-survival mTORC1 signaling pathway. While the general mechanism of action has been elucidated, further research is needed to fully characterize the molecular details of this inhibition. Specifically, future studies should focus on:
-
Determining the precise IC₅₀ and Kᵢ values of this compound for both Prx1 and Grx3.
-
Elucidating the exact binding site and the nature of the covalent interaction with the target enzymes through structural biology and mass spectrometry-based approaches.
-
Identifying the specific downstream signaling components that are modulated by this compound-induced ROS.
A deeper understanding of the structure-activity relationships within the griseusin family will be invaluable for the design of more potent and selective inhibitors, potentially leading to the development of novel therapeutics for cancer and other diseases characterized by aberrant redox signaling and mTORC1 activity.
References
Griseusin A: A Technical Guide to its Biological Activity and Cytotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseusin A, a member of the pyranonaphthoquinone family of natural products, has demonstrated significant biological activity, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the cytotoxic effects and the underlying molecular mechanisms of this compound and its analogues. Through the inhibition of key antioxidant enzymes, Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3), this compound induces an increase in intracellular reactive oxygen species (ROS), leading to the suppression of the mTORC1 signaling pathway and subsequent apoptosis in cancer cells. This document details the quantitative cytotoxic data, in-depth experimental protocols for assessing its activity, and visual representations of the associated signaling pathways and experimental workflows.
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through the targeted inhibition of Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3)[1][2]. These enzymes are critical components of the cellular antioxidant defense system, and their inhibition by this compound leads to a significant accumulation of intracellular Reactive Oxygen Species (ROS)[1]. The elevated ROS levels subsequently impinge upon the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. Specifically, the increase in ROS inhibits mTORC1-mediated phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1)[1][3]. Hypophosphorylated 4E-BP1 binds to and sequesters the translation initiation factor eIF4E, thereby inhibiting cap-dependent translation of key oncogenic proteins and ultimately triggering apoptosis[1].
Signaling Pathway Diagram
Caption: this compound signaling pathway leading to apoptosis.
Cytotoxic Effects of this compound and Analogues
The cytotoxic potential of this compound and its synthetic analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | DLD-1 (Colon Cancer) IC50 (µM) |
| This compound | >20 | >20 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| Analogue 3 | 7.5 ± 0.8 | 10.1 ± 1.2 | 0.4 ± 0.1 | 0.5 ± 0.1 |
| Analogue 13 | 4.9 ± 0.5 | 6.2 ± 0.7 | 0.2 ± 0.05 | 0.3 ± 0.08 |
| Analogue 17 | 3.2 ± 0.4 | 4.1 ± 0.5 | 0.1 ± 0.03 | 0.2 ± 0.04 |
| Analogue 19 | 6.8 ± 0.7 | 8.9 ± 0.9 | 0.3 ± 0.07 | 0.4 ± 0.09 |
| Analogue 11 (Non-cytotoxic) | >20 | >20 | >2 | >2 |
Data adapted from studies on synthetic griseusin analogues. The highest concentrations tested were 20 µM for A549 and PC3 cells, and 2 µM for HCT116 and DLD-1 cells.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity and cytotoxic effects of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.
Caption: Workflow for Annexin V/PI apoptosis assay.
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blotting for Phosphorylated 4E-BP1
Western blotting is used to detect the phosphorylation status of 4E-BP1, a key downstream target of the mTORC1 pathway.
-
Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated 4E-BP1 (e.g., anti-phospho-4E-BP1 (Thr37/46)) overnight at 4°C. A parallel blot should be incubated with an antibody for total 4E-BP1 as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7 and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3) Inhibition Assay
The inhibition of Prx1 and Grx3 activity by this compound can be measured using various biochemical assays. A common method for Prx1 involves a coupled enzyme assay.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), dithiothreitol (DTT), insulin, and thioredoxin reductase.
-
Initiation: Add thioredoxin and the Prx1 enzyme to the reaction mixture.
-
This compound Addition: Add varying concentrations of this compound to the reaction wells.
-
Reaction Start: Initiate the reaction by adding H2O2.
-
Measurement: Monitor the consumption of NADPH at 340 nm, which is coupled to the reduction of oxidized thioredoxin by thioredoxin reductase. The rate of NADPH consumption is inversely proportional to the inhibitory activity of this compound on Prx1.
Conclusion
This compound represents a promising class of natural products with potent anticancer activity. Its mechanism of action, involving the inhibition of Prx1 and Grx3, subsequent ROS generation, and mTORC1 pathway suppression, provides a clear rationale for its cytotoxic effects. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and development of this compound and its analogues as potential therapeutic agents. Further research into the downstream apoptotic signaling cascade and in vivo efficacy will be crucial in advancing these compounds towards clinical applications.
References
physical and chemical properties of Griseusin A
For Immediate Release
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Griseusin A, a pyranonaphthoquinone antibiotic. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Core Physical and Chemical Properties
This compound is a structurally complex natural product belonging to the pyranonaphthoquinone family of antibiotics.[1] It is distinguished by a unique 1,7-dioxaspiro[5.5]undecane ring system fused to a juglone (5-hydroxy-1,4-naphthoquinone) moiety.[1] First isolated from Streptomyces griseus, its absolute stereochemistry was later confirmed through X-ray crystallographic analysis of a derivative.[1]
Below is a summary of its key physical and chemical properties:
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀O₁₀ | [2] |
| Molecular Weight | 444.4 g/mol | [2] |
| IUPAC Name | [(3'R,4'R,6'R,11R,15R,17R)-3',4-dihydroxy-6'-methyl-2,9,13-trioxospiro[12,16-dioxatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁵]heptadeca-1(10),3(8),4,6-tetraene-17,2'-oxane]-4'-yl] acetate | [2] |
| Appearance | Orange, amorphous powder | [3] |
| UV-Vis Absorption | Characteristic of a 5-hydroxy-1,4-naphthoquinone chromophore | [4] |
Biological Activity and Mechanism of Action
This compound and its analogs have demonstrated significant biological activity, primarily as cytotoxic agents against various cancer cell lines and as antimicrobial compounds.
Anticancer Activity: Griseusins exhibit potent cytotoxicity against a range of cancer cell lines, including non-small cell lung (A549), prostate (PC3), and colorectal (HCT116, DLD-1) cancers.[5] The intact δ-lactone ring in this compound is generally associated with greater potency compared to analogs with an open D-ring.[5]
Mechanism of Action: Recent studies have elucidated a novel mechanism of action for the griseusin family. They are potent inhibitors of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[5][6][7] Inhibition of these key antioxidant enzymes leads to an increase in intracellular reactive oxygen species (ROS). This, in turn, inhibits the mTORC1-mediated phosphorylation of 4E-BP1, a critical regulator of cap-dependent translation, ultimately leading to apoptosis and tumor suppression.[5][7] This distinct mechanism makes griseusins valuable as molecular probes and potential early-stage leads in cancer therapy.[5][6][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C22H20O10 | CID 16102131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation and Identification of a Griseusin Cluster in Streptomyces sp. CA-256286 by Employing Transcriptional Regulators and Multi-Omics Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Griseusin A Analogues: A Technical Guide to Natural Sources, Biosynthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseusin and its analogues represent a fascinating class of pyranonaphthoquinone antibiotics derived from microbial sources. These compounds have garnered significant attention within the scientific community due to their potent biological activities, including antibacterial, antifungal, and cytotoxic properties. Their complex chemical structures, featuring a characteristic spiroketal system, have made them challenging targets for total synthesis and intriguing subjects for biosynthetic studies. This technical guide provides an in-depth overview of Griseusin A analogues, focusing on their natural sources, biosynthetic pathways, and pharmacological activities, with a special emphasis on quantitative data and experimental methodologies.
Natural Sources and Biological Activities of this compound Analogues
Griseusin analogues are primarily isolated from actinomycetes, a group of Gram-positive bacteria renowned for their prolific production of secondary metabolites. Species of Streptomyces and Nocardiopsis are the most prominent producers of these compounds. The biological activities of these analogues vary depending on their specific chemical structures, with significant potential in antibacterial and anticancer applications.
Table 1: Natural Sources of this compound and its Analogues
| Compound Name | Natural Source | Reference |
| This compound | Streptomyces griseus | [1] |
| Griseusin B | Streptomyces griseus | [1] |
| Griseusin D | Alkaliphilic Nocardiopsis sp. | |
| 3′-O-α-d-forosaminyl-(+)-griseusin A | Streptomyces griseus | |
| N-acetyl cysteine adduct of 3′-O-α-d-forosaminyl-(+)-griseusin A | Streptomyces sp. CA-256286 |
Table 2: Biological Activities of this compound Analogues
| Compound Name | Activity Type | Target | Measurement | Value | Reference |
| 3′-O-α-d-forosaminyl-(+)-griseusin A | Antibacterial | Staphylococcus aureus Smith | MIC | 0.39 µg/mL | |
| 3′-O-α-d-forosaminyl-(+)-griseusin A | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) No. 5 | MIC | 0.78 µg/mL | |
| 3′-O-α-d-forosaminyl-(+)-griseusin A | Antibacterial | Bacillus subtilis PCI 219 | MIC | 0.39 µg/mL | |
| Griseusin D | Cytotoxicity | Human leukemia cells (HL60) | IC50 | 0.23 µg/mL | [2] |
| Griseusin D | Cytotoxicity | Human lung adenocarcinoma cells (AGZY) | IC50 | 19.6 µg/mL | [2] |
| Griseusin D | Antifungal | Alternaria alternata | MIC | 140 µg/mL | [2] |
Experimental Protocols
Isolation and Purification of Griseusin Analogues
The isolation and purification of Griseusin analogues from fermentation broths typically involve a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on methods reported for pyranonaphthoquinones from actinomycetes.
1. Fermentation:
-
Inoculum Preparation: A seed culture of the producing strain (e.g., Streptomyces griseus) is prepared by inoculating a suitable liquid medium (e.g., soybean meal-glucose broth) and incubating at 28-30°C with shaking for 2-3 days.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. Fermentation is carried out for 7-10 days at 28-30°C with vigorous aeration and agitation to ensure optimal growth and secondary metabolite production. The pH of the culture is maintained between 7.0 and 8.0.
2. Extraction:
-
Broth Separation: The fermentation broth is centrifuged or filtered to separate the mycelium from the supernatant.
-
Solvent Extraction: The supernatant and the mycelial cake are extracted separately with a water-immiscible organic solvent such as ethyl acetate or chloroform. The extraction is typically performed multiple times to ensure complete recovery of the compounds. The organic extracts are then combined.
3. Purification:
-
Solvent Evaporation: The combined organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic steps for purification.
-
Column Chromatography: Initial fractionation is often performed on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing the target compounds is achieved using preparative HPLC, often with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of acetonitrile in water).
-
4. Characterization:
-
The purified Griseusin analogues are characterized using various spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC), and UV-Visible spectroscopy to elucidate their chemical structures.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) system for the assembly of the polyketide backbone, followed by a series of tailoring reactions catalyzed by specific enzymes.
This compound Biosynthetic Pathway
The biosynthesis starts with the formation of a polyketide chain from acetate units, which is then cyclized and modified to form the characteristic pyranonaphthoquinone core.
Caption: Biosynthetic pathway of this compound and its glycosylated analogue.
The polyketide chain, assembled by the PKS complex, undergoes reduction by a ketoreductase (GrisORF5) and subsequent cyclization and dehydration by a cyclase/dehydrase (GrisORF4) to form the aromatic core.[3] Further modifications by other tailoring enzymes, such as oxygenases and methyltransferases, lead to the final this compound structure.
Forosamine Moiety Biosynthesis and Attachment
Some Griseusin analogues are glycosylated with the deoxysugar D-forosamine. The biosynthesis of TDP-D-forosamine is carried out by a set of specific enzymes, and its subsequent attachment to the this compound core is catalyzed by a glycosyltransferase.
Experimental Workflow and Logical Relationships
General Workflow for Isolation and Characterization
The overall process from microbial culture to pure compound identification follows a logical sequence of steps.
Caption: General experimental workflow for Griseusin analogue discovery.
This workflow represents a standard pipeline in natural product drug discovery, applicable to the isolation and characterization of this compound analogues and other microbial secondary metabolites. Each step requires careful optimization to maximize the yield and purity of the target compounds.
References
- 1. Activation and Identification of a Griseusin Cluster in Streptomyces sp. CA-256286 by Employing Transcriptional Regulators and Multi-Omics Methods | MDPI [mdpi.com]
- 2. US2596969A - Fermentation process for producing grisein - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
The Role of Griseusin A in Regenerative Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseusin A, a member of the pyranonaphthoquinone (PNQ) class of natural products, has emerged as a molecule of interest in the field of regenerative biology. Initially recognized for its cytotoxic properties against cancer cell lines, recent studies have elucidated a mechanism of action that has significant implications for cellular regeneration and tissue repair. This technical guide provides an in-depth overview of the current understanding of this compound's role in regenerative processes, with a focus on its molecular targets, the signaling pathways it modulates, and its observed effects in a highly regenerative vertebrate model. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies in regenerative medicine.
Introduction
The intricate process of tissue regeneration involves a complex interplay of cellular signaling pathways that govern cell proliferation, differentiation, and morphogenesis. A critical component of this regulatory network is the maintenance of redox homeostasis. Reactive oxygen species (ROS), once considered merely as byproducts of cellular metabolism, are now recognized as crucial signaling molecules in a variety of biological processes, including wound healing and regeneration. The precise modulation of ROS levels is therefore a key determinant of regenerative success.
This compound and its analogues have been identified as potent inhibitors of Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3), two key antioxidant enzymes.[1][2][3] By inhibiting these enzymes, Griseusins disrupt cellular redox balance, leading to an increase in intracellular ROS levels. This targeted modulation of ROS has been leveraged to probe the role of oxidative stress in regenerative contexts, most notably in the axolotl (Ambystoma mexicanum), a salamander renowned for its remarkable regenerative capabilities.
Mechanism of Action
The primary mechanism through which this compound exerts its biological effects is the inhibition of Prx1 and Grx3.[1][2][3] This inhibition leads to a cascade of downstream events that ultimately impact cellular processes fundamental to regeneration.
Inhibition of Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3)
Griseusins act as potent inhibitors of the antioxidant enzymes Prx1 and Grx3.[1][2][3] This inhibition disrupts the cell's ability to scavenge and neutralize ROS, leading to their accumulation.
Induction of Reactive Oxygen Species (ROS)
The functional consequence of Prx1 and Grx3 inhibition is a significant increase in intracellular ROS levels. While a transient and localized increase in ROS is known to be essential for initiating the regenerative response in models like the axolotl, sustained and elevated ROS levels can be detrimental to cellular processes and can impair regeneration.
Modulation of Downstream Signaling Pathways
The accumulation of ROS triggers a signaling cascade that can impact various cellular functions. One of the key pathways affected is the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[4][5][6] In the context of cancer cells, increased ROS has been shown to inhibit mTORC1-mediated phosphorylation of 4E-BP1, a critical step in cap-dependent translation.[1] Recent studies have also highlighted the crucial role of mTORC1 signaling in the early stages of axolotl limb and tail regeneration.[4][5][6] Therefore, the inhibition of regeneration by this compound is consistent with a mechanism involving ROS-mediated disruption of mTORC1 signaling.
Data Presentation
The inhibitory effects of various Griseusin analogues on axolotl tail regeneration have been quantified. The following table summarizes the data from a single-dose screen (10 μM) and dose-response experiments.
| Compound | Griseusin Analogue | Inhibition of Tail Regeneration (%) | Lethality (%) |
| 1 | This compound | 50-75 | 0 |
| 2 | ent-Griseusin A | 50-75 | 0 |
| 3 | Griseusin C | 75-100 | 25-50 |
| 4 | ent-Griseusin C | 75-100 | 25-50 |
| 6 | Griseusin B | 25-50 | 0 |
| 7 | ent-Griseusin B | 25-50 | 0 |
| 8 | 4'-epi-Griseusin B | 25-50 | 0 |
| 9 | ent-4'-epi-Griseusin B | 25-50 | 0 |
| 10 | 4'-deacetyl-Griseusin B | 25-50 | 0 |
| 11 | ent-4'-deacetyl-Griseusin B | 25-50 | 0 |
| 12 | Griseusin D | 0-25 | 0 |
| 13 | ent-Griseusin D | 0-25 | 0 |
| 14 | Griseusin E | 0-25 | 0 |
| 15 | ent-Griseusin E | 0-25 | 0 |
| 16 | 3'-methyl-Griseusin C | 50-75 | 0 |
| 17 | 3'-methyl-ent-Griseusin C | 50-75 | 0 |
| 18 | 3'-acetyl-Griseusin C | 75-100 | 50-75 |
| 19 | 3'-acetyl-ent-Griseusin C | 75-100 | 50-75 |
Data adapted from Thorson et al., Chemical Science, 2019.
Experimental Protocols
The following is a detailed protocol for the axolotl embryo tail regeneration assay used to assess the effects of this compound and its analogues.
Axolotl Embryo Tail Regeneration (ETR) Assay
Materials:
-
Stage 42 Ambystoma mexicanum embryos
-
Artificial pond water (APW)
-
Benzocaine solution (anesthetic)
-
Sterile razor blades
-
12-well microtiter plates
-
This compound or analogues dissolved in DMSO (stock solution)
-
Microscope with imaging capabilities
Procedure:
-
Animal Preparation:
-
Obtain stage 42 Ambystoma mexicanum embryos.
-
Manually de-jelly the embryos.
-
Anesthetize the embryos by immersion in benzocaine solution.
-
-
Tail Amputation:
-
Place an anesthetized embryo on a sterile, moist surface.
-
Using a sterile razor blade, amputate the distal 2 mm of the tail tip.
-
-
Treatment:
-
Place individual amputated embryos into the wells of a 12-well microtiter plate containing 2 mL of APW.
-
For the treatment group, add the Griseusin compound to the desired final concentration (e.g., 10 μM) from a DMSO stock solution. The final DMSO concentration in the vehicle control and treatment wells should be consistent (e.g., 0.1%).
-
-
Incubation and Imaging:
-
Incubate the embryos at 18-20°C.
-
Capture images of the regenerating tails on day 1 (pre-treatment) and day 7 post-amputation.
-
-
Data Analysis:
-
Measure the area of tail regeneration from the images.
-
Calculate the percentage of regeneration inhibition by comparing the regenerated area in the treatment group to the vehicle control group.
-
Monitor and record any lethality in each group.
-
Visualizations
Signaling Pathway of this compound in Regenerative Inhibition
Caption: Signaling cascade initiated by this compound, leading to the inhibition of tail regeneration.
Experimental Workflow for Axolotl Tail Regeneration Assay
Caption: Step-by-step workflow of the axolotl embryo tail regeneration (ETR) assay.
Conclusion and Future Directions
This compound has been established as a valuable chemical probe for studying the role of redox signaling in regenerative biology. Its ability to inhibit the key antioxidant enzymes Prx1 and Grx3, leading to an increase in intracellular ROS, provides a powerful tool to dissect the intricate mechanisms governing tissue repair. The observed inhibition of axolotl tail regeneration highlights the critical importance of maintaining redox homeostasis for successful regenerative outcomes.
Future research in this area could focus on several key aspects:
-
Elucidating the broader downstream effects of this compound-induced ROS: While the impact on mTORC1 signaling is a significant finding, a comprehensive understanding of the complete signaling network affected by elevated ROS in regenerative contexts is still needed.
-
Investigating the therapeutic potential of modulating Prx1/Grx3 activity: While this compound inhibits regeneration, the targeted and transient modulation of Prx1/Grx3 activity could potentially be explored as a therapeutic strategy to enhance regenerative processes in less regenerative species.
-
Structure-activity relationship (SAR) studies: Further SAR studies on Griseusin analogues could lead to the development of more potent and selective inhibitors of Prx1 and Grx3, providing more refined tools for both research and potential therapeutic applications.
References
- 1. scispace.com [scispace.com]
- 2. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolutionarily divergent mTOR remodels translatome for tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Lost in mTORC1-related translation limits healing, repair and regeneration in mammals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Griseusin A: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocol for the total synthesis of Griseusin A, a pyranonaphthoquinone natural product with notable biological activity. The presented strategy, based on the divergent modular approach developed by Zhang et al., offers an efficient pathway to this compound and its analogues, facilitating further investigation into their therapeutic potential.[1][2][3][4]
Introduction
Griseusins are a family of pyranonaphthoquinone (PNQ) antibiotics characterized by a distinctive fused spiro-ring system.[1] this compound, first isolated from Streptomyces griseus, has demonstrated potent cytotoxicity against various cancer cell lines, making it an attractive target for synthetic chemists and drug discovery programs.[1][5] The total synthesis described herein employs key reactions such as a Cu-catalyzed enantioselective boration–hydroxylation and a hydroxyl-directed C-H olefination to construct the core structure.[1][2][3]
Retrosynthetic Analysis
The synthetic strategy hinges on a convergent approach. The core pyranonaphthoquinone skeleton is assembled from key precursors for the A/C and B rings of the Griseusin family. The synthesis of this compound/C precursors is a key focus, involving the stereoselective construction of the diol functionalities on the pyran ring.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following protocols are adapted from the work of Zhang et al. and provide a detailed methodology for the key steps in the total synthesis of this compound.[1]
Synthesis of Key this compound/C Precursors
A critical step in the synthesis is the stereoselective reduction of a C4' ketone to establish the required stereochemistry of the resulting alcohol.
Protocol 1: Diastereoselective Reduction of C4' Ketone
-
To a solution of the C4' ketone precursor (1 equivalent) in dry THF at -78 °C under an argon atmosphere, add K-Selectride (1.2 equivalents, 1.0 M in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-alcohol.
Final Deprotection to Yield this compound
The final step involves the removal of protecting groups to yield the natural product.
Protocol 2: Final Deprotection
-
To a solution of the fully protected this compound precursor (1 equivalent) in a mixture of CH3CN and H2O (4:1) at 0 °C, add silver (I) oxide (5 equivalents).
-
Add 6 N nitric acid (10 equivalents) dropwise to the suspension.
-
Stir the reaction mixture vigorously at 0 °C for 10 minutes.
-
Quench the reaction by the addition of saturated aqueous NaHCO3 solution until the pH is neutral.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography to yield this compound.
Synthetic Workflow
The overall synthetic workflow is a multi-step process beginning from commercially available starting materials.
Caption: Overall workflow for the total synthesis of this compound.
Quantitative Data Summary
The divergent strategy enables the synthesis of a range of naturally occurring griseusins with overall yields between 3-8% over 10-18 steps.[1][2]
| Compound | Number of Steps | Overall Yield (%) | Reference |
| This compound | 14 | 5.2 | [1] |
| Griseusin C | 13 | 6.1 | [1] |
| Griseusin B | 12 | 4.8 | [1] |
| ent-Griseusin D | 11 | 7.5 | [1] |
Table 1: Summary of Total Synthesis Yields for Selected Griseusins.
Biological Activity
This compound and its analogues have been evaluated for their cytotoxic activity against a panel of human cancer cell lines.
| Compound | A549 (Lung) IC50 (µM) | PC3 (Prostate) IC50 (µM) | HCT116 (Colon) IC50 (µM) | DLD-1 (Colon) IC50 (µM) |
| This compound | 1.2 ± 0.2 | 0.8 ± 0.1 | 0.3 ± 0.05 | 0.4 ± 0.07 |
| Griseusin C | 0.9 ± 0.1 | 0.6 ± 0.08 | 0.2 ± 0.03 | 0.3 ± 0.04 |
Table 2: Cytotoxicity of this compound and C against Human Cancer Cell Lines. Data are presented as IC50 values in µM ± standard deviation.[1]
Conclusion
The total synthesis of this compound has been achieved through a robust and adaptable synthetic route. The detailed protocols and workflow presented here provide a valuable resource for researchers interested in the synthesis and biological evaluation of this promising class of natural products. The modular nature of the synthesis allows for the generation of diverse analogues, which will be crucial for elucidating the structure-activity relationships and mechanism of action of the griseusins.[1][2][3]
References
- 1. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. [PDF] Total synthesis of griseusins and elucidation of the griseusin mechanism of action† †Electronic supplementary information (ESI) available. See DOI: 10.1039/c9sc02289a | Semantic Scholar [semanticscholar.org]
- 5. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Griseusin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseusin A is a member of the pyranonaphthoquinone family of antibiotics, first isolated from Streptomyces griseus.[1] It exhibits activity against Gram-positive bacteria.[1] The molecular formula of this compound is C22H20O10.[2] The increasing interest in novel antibiotics necessitates robust and efficient purification methods for such secondary metabolites. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of natural products like this compound, offering high resolution and scalability. This application note provides a detailed protocol for the purification of this compound using preparative reverse-phase HPLC.
Pre-Purification and Sample Preparation
Prior to HPLC, this compound is typically extracted from the fermentation broth of Streptomyces griseus. The general workflow involves separating the mycelium from the broth, followed by solvent extraction of the supernatant.
Extraction Protocol:
-
Fermentation: Culture Streptomyces griseus in a suitable production medium to induce the biosynthesis of this compound.
-
Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Solvent Extraction: Extract the clarified broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Repeat the extraction process to ensure a high recovery of this compound.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Pre-Column Cleanup (Optional): For complex crude extracts, a preliminary cleanup using solid-phase extraction (SPE) or flash chromatography can be beneficial. This step helps in removing highly polar and non-polar impurities, thereby increasing the efficiency and lifespan of the preparative HPLC column.
HPLC Purification of this compound
The purification of this compound can be effectively achieved using reverse-phase preparative HPLC. The following protocol is a starting point for method development and optimization.
Analytical Method Development
Before scaling up to a preparative scale, it is crucial to develop and optimize the separation on an analytical scale. This allows for the determination of the optimal mobile phase composition, gradient profile, and detection wavelength with minimal sample and solvent consumption.
Table 1: Analytical HPLC Parameters for this compound Separation
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV-Vis at 254 nm and 440 nm |
| Injection Volume | 10-20 µL |
Preparative HPLC Protocol
Once the analytical method is established, it can be scaled up for preparative purification. The goal of scaling up is to increase the load of the crude extract while maintaining the resolution achieved at the analytical scale.
Table 2: Preparative HPLC Parameters for this compound Purification
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 21.2 x 250 mm, 10 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | 20-80% B over 40-60 minutes (adjusted to maintain separation) |
| Flow Rate | 15-25 mL/min (scaled from the analytical method) |
| Column Temperature | 25-30 °C |
| Detection | UV-Vis at 254 nm and 440 nm |
| Injection Volume | 1-5 mL (depending on the concentration of the crude extract) |
| Fraction Collection | Based on UV absorbance peaks corresponding to this compound |
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess the purity of this compound.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
Desalting: If a salt buffer was used in the mobile phase, a desalting step using a C18 SPE cartridge may be necessary.
-
Lyophilization: Lyophilize the aqueous solution to obtain pure this compound as a solid powder.
Quantitative Data
Table 3: Target Quantitative Data for this compound Purification
| Parameter | Target Value |
| Purity | >95% |
| Recovery | >80% |
| Yield | Variable |
Experimental Workflows and Diagrams
This compound Purification Workflow
The overall workflow for the purification of this compound from a Streptomyces griseus fermentation is depicted below.
Caption: Workflow for this compound purification.
Logical Relationship for HPLC Method Scaling
The scaling of an HPLC method from analytical to preparative scale involves adjusting key parameters to accommodate a larger column and higher sample load.
Caption: Logic for scaling HPLC methods.
References
Application Note: Structural Characterization of Griseusin A by NMR Spectroscopy
Abstract
This application note provides a detailed protocol and data interpretation guide for the structural characterization of the pyranonaphthoquinone antibiotic, Griseusin A, using modern nuclear magnetic resonance (NMR) spectroscopy. We present a comprehensive analysis of ¹H, ¹³C, and Heteronuclear Multiple Bond Correlation (HMBC) NMR data, crucial for the unambiguous structural elucidation and verification of this complex natural product. The provided methodologies and data tables are intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a member of the pyranonaphthoquinone class of antibiotics, first isolated from Streptomyces griseus.[1] These compounds are characterized by a unique fused spiro-ring system and have demonstrated a range of biological activities, including antibacterial and cytotoxic properties. Due to its complex stereochemistry and potential as a lead compound for drug discovery, rigorous structural characterization is paramount. High-resolution NMR spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional (HMBC) techniques, provides the necessary toolkit for the complete assignment of all proton and carbon signals and the elucidation of the molecule's connectivity. This note details the experimental procedures and presents the expected NMR data for a closely related derivative, 3′-O-α-d-forosaminyl-(+)-griseusin A, which serves as an excellent proxy for understanding the core this compound scaffold.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shift data, as well as key HMBC correlations for 3′-O-α-d-forosaminyl-(+)-griseusin A, recorded in DMSO-d₆. These assignments are based on comprehensive 1D and 2D NMR experiments, including TOCSY, HSQC, and HMBC.[2]
Table 1: ¹H and ¹³C NMR Data for 3′-O-α-d-forosaminyl-(+)-griseusin A in DMSO-d₆ (500 MHz for ¹H, 125 MHz for ¹³C).[2]
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |
| 1 | 95.6 | - |
| 3 | 69.8 | 4.74, d (5.0) |
| 4 | 81.9 | - |
| 4a | 141.2 | - |
| 5 | 160.8 | - |
| 5a | 118.9 | - |
| 6 | 136.5 | 7.69, t (7.9) |
| 7 | 124.0 | 7.33, d (7.9) |
| 8 | 119.5 | 7.76, d (7.9) |
| 9 | 181.3 | - |
| 9a | 114.9 | - |
| 10 | 186.3 | - |
| 10a | 132.8 | - |
| 11 | 35.1 | 2.95, dd (17.0, 5.0); 2.75, d (17.0) |
| 12 | 170.8 | - |
| 1' | 93.7 | 4.90, br s |
| 2' | 28.5 | 1.85, m; 1.65, m |
| 3' | 65.1 | 3.80, m |
| 4' | 68.9 | 5.49, d (2.9) |
| 5' | 35.2 | 1.95, m |
| 6' | 17.9 | 1.15, d (6.2) |
| 4'-OAc | 169.9, 20.8 | 2.01, s |
| 1'' | 93.7 | 4.90, br s |
| 2'' | 28.5 | 1.85, m; 1.65, m |
| 3'' | 65.1 | 3.80, m |
| 4'' | 58.9 | 2.85, m |
| 5'' | 35.2 | 1.95, m |
| 6'' | 17.9 | 1.15, d (6.2) |
| N(CH₃)₂ | 40.4 | 2.54, s |
Table 2: Key HMBC Correlations for 3′-O-α-d-forosaminyl-(+)-griseusin A.[2]
| Proton(s) | Correlated Carbon(s) (Position) |
| H-3 | C-1, C-4, C-4a, C-11, C-12 |
| H-6 | C-5, C-5a, C-8, C-10 |
| H-7 | C-5a, C-9, C-8 |
| H-8 | C-6, C-9a, C-9 |
| H-11 | C-3, C-4, C-10a, C-12 |
| H-1' | C-3', C-5' |
| H-3' | C-1', C-2', C-4', C-5' |
| H-4' | C-3', C-5', C-6', 4'-OAc |
| H-6' | C-4', C-5' |
| 4'-OAc (CH₃) | 4'-OAc (C=O) |
| H-1'' | C-3' |
| N(CH₃)₂ | C-4'' |
Experimental Protocols
1. Sample Preparation
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
2. NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Temperature: 298 K.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard gradient-selected HMBC (hmbcgpndqf or similar).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-240 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-Range Coupling Constant (JXH): Optimized for 8 Hz to observe 2- and 3-bond correlations.
-
Temperature: 298 K.
-
Data Processing and Interpretation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.
References
Application Note: High-Resolution Mass Spectrometry for the Analysis of Griseusin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Griseusin A is a member of the pyranonaphthoquinone (PNQ) family of antibiotics, first isolated from Streptomyces griseus.[1][2] These compounds are noted for their complex fused spiro-ring system and exhibit significant biological activities, including antimicrobial and cytotoxic properties against cancer cell lines.[3] Accurate identification and quantification of this compound and its analogues in complex matrices, such as fermentation broths or biological samples, are critical for drug discovery and development. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the unparalleled sensitivity and specificity required for this task.[4][5] This application note provides a detailed protocol for the analysis of this compound using LC-HRMS, focusing on structural elucidation and quantitative analysis.
Experimental Protocols
Sample Preparation and Extraction
Proper sample preparation is crucial to minimize matrix effects and ensure accurate analysis. This protocol is adapted from methodologies used for analyzing secondary metabolites from bacterial cultures.
Protocol:
-
Culture Extraction: For bacterial cultures producing this compound, extract the sample with an equal volume of an organic solvent like acetone or ethyl acetate, followed by the addition of DMSO.
-
Homogenization: Homogenize the mixture using a bead mill or sonicator to ensure complete cell lysis and extraction of metabolites.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g for 15 minutes) to pellet cell debris and other insoluble materials.
-
Supernatant Collection: Carefully collect the supernatant containing the dissolved metabolites.
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50:50 Methanol:Water) to a known concentration for analysis.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Analysis
This protocol utilizes a reverse-phase UHPLC system coupled to an Orbitrap-based high-resolution mass spectrometer, a combination known for its high mass accuracy and resolving power.[5][6]
Instrumentation and Parameters:
| LC Parameter | Specification | Rationale |
| System | Dionex Ultimate 3000 UHPLC or equivalent[6] | Provides robust and reproducible high-pressure separation. |
| Column | Zorbax Eclipse Plus C-18 (2.1 × 100 mm, 1.8 µm)[6] | C18 chemistry is ideal for retaining and separating medium-polarity compounds like this compound. |
| Column Temperature | 35 °C[6] | Ensures reproducible retention times and peak shapes. |
| Mobile Phase A | Water with 0.1% Formic Acid[6] | Acid modifier improves peak shape and ionization efficiency in positive mode. |
| Mobile Phase B | Methanol with 0.1% Formic Acid[6] | Common organic solvent for reverse-phase chromatography. |
| Flow Rate | 0.350 mL/min[6] | Appropriate for the column dimensions to achieve optimal separation. |
| Injection Volume | 5 µL | Standard volume for analytical-scale LC. |
| LC Gradient | 0-0.6 min, 5% B; 0.6-13 min, 5-95% B; 13-15.5 min, 95% B; 15.5-15.6 min, 95-5% B; 15.6-17.5 min, 5% B[6] | A gradient is necessary to elute compounds with a range of polarities and ensure the column is cleaned and re-equilibrated. |
| HRMS Parameter | Specification | Rationale |
| System | Thermo Scientific Orbitrap Fusion or equivalent QTOF[6] | Provides high resolution (>100,000) and sub-ppm mass accuracy for confident formula determination. |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] | This compound readily forms protonated molecules [M+H]⁺. |
| Spray Voltage | 3500 V[6] | Optimizes the electrospray process for efficient ion generation. |
| Mass Range | m/z 100–1000[6] | Covers the expected mass of this compound and its common adducts or fragments. |
| Resolution | 120,000[6] | Sufficient to resolve isobars and determine accurate mass. |
| Data Acquisition | Full Scan followed by data-dependent MS/MS (dd-MS²) | Allows for initial identification by accurate mass, followed by fragmentation for structural confirmation. |
| Calibration | Calibrate before analysis using a standard calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution).[6] | Essential for achieving high mass accuracy. |
Data Presentation and Analysis
High-resolution mass spectrometry enables the determination of a compound's elemental composition by providing a highly accurate mass measurement.
Quantitative Data Summary
The primary advantage of HRMS is the ability to confirm molecular formulas with high confidence.
| Compound | Molecular Formula | Theoretical [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) | Reference |
| This compound | C₂₂H₂₀O₁₀ | 445.1135 | Data Dependent | < 5 ppm | [1] |
| Griseusin-derived Adduct 1 | C₃₅H₄₄N₂O₁₄S | 749.2593 | 749.2589 | -0.40 | [6] |
| Griseusin-derived Adduct 2 | C₃₅H₄₂N₂O₁₄S | 747.2440 | 747.2434 | -0.60 | [6] |
| Putative Parent Compound 3 | C₃₀H₃₅NO₁₁ | 586.2288 | 586.2277 | -1.0 | [6] |
Table 1: High-resolution mass data for this compound and related compounds. The low parts-per-million (ppm) mass error provides strong evidence for the assigned molecular formulas.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The overall process from sample handling to final data analysis follows a structured path to ensure reproducibility and accuracy.
Caption: Workflow for this compound analysis by LC-HRMS.
Proposed Fragmentation Pathway of this compound
Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion, providing structural insights. The fragmentation of complex natural products like this compound often involves characteristic losses of small molecules and cleavages of ring systems.[7][8][9]
Caption: Proposed MS/MS fragmentation of this compound.
References
- 1. This compound | C22H20O10 | CID 16102131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. A Targeted Approach by High Resolution Mass Spectrometry to Reveal New Compounds in Raisins [mdpi.com]
- 6. Activation and Identification of a Griseusin Cluster in Streptomyces sp. CA-256286 by Employing Transcriptional Regulators and Multi-Omics Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Application Notes: Protocol for Griseusin A Cytotoxicity Assay in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Griseusin A is a member of the pyranonaphthoquinone (PNQ) class of natural products, which are secondary metabolites produced by bacteria.[1] Recent studies have identified griseusins as potent inhibitors of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[1] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), which subsequently induces apoptosis and suppresses tumor growth by inhibiting mTORC1-mediated phosphorylation of 4E-BP1.[1] Given their novel mechanism of action, griseusins are promising candidates for development as anticancer agents.[1]
This document provides a detailed protocol for assessing the cytotoxicity of this compound against various cancer cell lines using the Sulforhodamine B (SRB) assay. The SRB assay is a reliable and sensitive colorimetric method that determines cell density based on the measurement of cellular protein content.[2]
Principle of the Sulforhodamine B (SRB) Assay
The SRB assay is a cell viability and cytotoxicity assay based on the ability of the Sulforhodamine B dye to bind to protein components of cells that have been fixed to a tissue culture plate.[3] SRB, a bright-pink aminoxanthene dye, binds electrostatically to basic amino acid residues of cellular proteins under mildly acidic conditions.[3][4][5] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells in the well.[3] After staining, the unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution. The absorbance is then measured spectrophotometrically at approximately 540 nm.[3][4]
Experimental Protocol: this compound Cytotoxicity using SRB Assay
This protocol is optimized for adherent cancer cell lines in a 96-well format.
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Adherent cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Washing Solution: 1% (v/v) acetic acid
-
Solubilization Buffer: 10 mM Tris base solution, pH 10.5
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 510-570 nm)
Assay Procedure
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium to an appropriate density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density (typically 5,000–20,000 cells/well) should be determined for each cell line to ensure exponential growth throughout the experiment.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions. Include vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Fixation:
-
Staining:
-
Washing:
-
Solubilization and Absorbance Measurement:
Data Analysis
-
Subtract the background OD from the media-only wells.
-
Calculate the percentage of cell viability using the following formula: % Viability = (OD of treated cells / OD of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Data Presentation
The cytotoxic effects of this compound can be summarized in tables for clear comparison across different cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72-hour Treatment.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 |
| HCT116 | Colorectal Carcinoma | 12.3 ± 2.1 |
| A549 | Lung Carcinoma | 15.8 ± 1.9 |
| HeLa | Cervical Carcinoma | 10.2 ± 1.5 |
| SKOV-3 | Ovarian Cancer | 9.7 ± 1.1 |
Note: The data presented are hypothetical and for illustrative purposes only.
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
This compound Signaling Pathway
Caption: Proposed mechanism of action for this compound in cancer cells.
Alternative Cytotoxicity Assays
While the SRB assay is robust, other methods can be used to measure this compound cytotoxicity, each with a different principle.
Table 2: Comparison of Common Cytotoxicity Assays.
| Assay | Principle | Advantages | Disadvantages |
| MTT/MTS | Measures metabolic activity via reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[7] | Well-established, sensitive, suitable for high-throughput screening. | Can be affected by changes in cellular metabolism; requires solubilization of formazan crystals.[8] |
| LDH Release | Measures lactate dehydrogenase (LDH) released into the medium from cells with damaged plasma membranes.[9][10][11] | Measures cell death directly; non-destructive to remaining cells, allowing for time-course studies.[9] | Less sensitive for early-stage apoptosis; background LDH in serum can interfere.[8][12] |
| Resazurin (AlamarBlue) | Measures metabolic activity; resazurin is reduced to the fluorescent resorufin by viable cells.[13] | Highly sensitive, non-toxic to cells, allows for kinetic monitoring.[13] | Can be influenced by the redox state of the medium. |
These alternative protocols offer complementary data, and their selection should be based on the specific experimental goals and the characteristics of the cancer cell lines being investigated.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. canvaxbiotech.com [canvaxbiotech.com]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. tiarisbiosciences.com [tiarisbiosciences.com]
- 6. abcam.com [abcam.com]
- 7. 細胞計數與健康分析 [sigmaaldrich.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. tiarisbiosciences.com [tiarisbiosciences.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Developing Griseusin A Derivatives for Improved Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseusin A, a member of the pyranonaphthoquinone family of antibiotics, is a natural product first isolated from Streptomyces griseus.[1] Griseusins have demonstrated a range of biological activities, including antibacterial and anticancer properties.[1][2] The unique structural feature of griseusins is a fused spiro-ring system, which distinguishes them from other pyranonaphthoquinones like frenolicin B.[3] The growing interest in this compound and its derivatives stems from their potential as novel therapeutic agents. Mechanistic studies have revealed that griseusins can act as potent inhibitors of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[3][4] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), which in turn suppresses the mTORC1-mediated phosphorylation of 4E-BP1, a key regulator of protein synthesis.[3][5] This mode of action suggests a promising avenue for the development of novel anticancer drugs.
These application notes provide a comprehensive overview of the methodologies for synthesizing this compound derivatives and evaluating their potency. The protocols detailed below are intended to serve as a guide for researchers in the field of natural product chemistry, medicinal chemistry, and drug discovery.
Data Presentation: Potency of Griseusin Derivatives
The following tables summarize the reported biological activities of various this compound derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Griseusin Derivatives (IC50 values)
| Compound | Cell Line | IC50 (µM) | Reference |
| 4′-Dehydro-deacetylthis compound | MDA-MB 231 (Breast Cancer) | 0.150 - 0.345 | [2] |
| 4′-Dehydro-deacetylthis compound | MDA-MB 468 (Breast Cancer) | 0.150 - 0.345 | [2] |
| 4′-Dehydro-deacetylthis compound | MCF-7 (Breast Cancer) | 0.150 - 0.345 | [2] |
| 4′-Dehydro-deacetylthis compound | MAXF 401 (Breast Cancer) | 0.150 - 0.345 | [2] |
| 4′-Dehydro-deacetylthis compound | MEXF 276L (Melanoma) | 0.087 - 0.280 | [2] |
| 4′-Dehydro-deacetylthis compound | MEXF 394NL (Melanoma) | 0.087 - 0.280 | [2] |
| 4′-Dehydro-deacetylthis compound | MEXF 462NL (Melanoma) | 0.087 - 0.280 | [2] |
| 4′-Dehydro-deacetylthis compound | MEXF 514L (Melanoma) | 0.087 - 0.280 | [2] |
| 4′-Dehydro-deacetylthis compound | MEXF 520L (Melanoma) | 0.087 - 0.280 | [2] |
| 4′-Dehydro-deacetylthis compound | RXF 393NL (Renal Cancer) | 0.095 - 0.260 | [2] |
| 4′-Dehydro-deacetylthis compound | RXF 468L (Renal Cancer) | 0.095 - 0.260 | [2] |
| 4′-Dehydro-deacetylthis compound | RXF 944L (Renal Cancer) | 0.095 - 0.260 | [2] |
| Griseusin D | HL60 (Human Leukemia) | 0.23 µg/mL | [6] |
| Griseusin D | AGZY (Human Lung Adenocarcinoma) | 19.6 µg/mL | [6] |
| This compound Analogue 13 | HCT116 (Colon Cancer) | - | [3] |
| This compound Analogue 13 | Prx1 Inhibition | 2.3 | [3] |
| This compound Analogue 13 | Prx2 Inhibition | 7.3 | [3] |
Table 2: Antibacterial Activity of Griseusin Derivatives (MIC values)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 3′-O-α-d-forosaminyl-(+)-griseusin A | Staphylococcus aureus Smith | 0.39 | [7] |
| 3′-O-α-d-forosaminyl-(+)-griseusin A | Methicillin-resistant Staphylococcus aureus No. 5 | 0.78 | [7] |
| 3′-O-α-d-forosaminyl-(+)-griseusin A | Bacillus subtilis PCI 219 | 0.39 | [7] |
| N-acetyl cysteine adduct of 3′-O-α-d-forosaminyl-(+)-griseusin A | MSSA ATCC29213 | >128 | [7] |
| N-acetyl cysteine adduct of 3′-O-α-d-forosaminyl-(+)-griseusin A | MRSA MB5393 | >128 | [7] |
Signaling Pathway
The proposed mechanism of action for this compound derivatives involves the inhibition of key antioxidant enzymes, leading to the disruption of cancer cell signaling pathways.
Caption: this compound Signaling Pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.
Caption: General Synthesis Workflow.
Caption: Biological Evaluation Workflow.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a divergent modular strategy for the enantioselective total synthesis of Griseusin-type pyranonaphthoquinones, adapted from published methods.[3][8] This approach allows for the generation of various analogues for structure-activity relationship (SAR) studies.
Materials:
-
Appropriate starting materials (e.g., substituted naphthoquinones, aldehydes)
-
Reagents for key reactions (e.g., Cu-catalysts, boronic acids, oxidizing/reducing agents, protecting group reagents)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane)
-
Chromatography supplies (Silica gel, TLC plates, solvents)
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of the Pyranonaphthoquinone Core:
-
A key step often involves a furofuran annulation to a naphthoquinone intermediate to construct a furonaphthofuran ring system.[9]
-
This is followed by an oxidative rearrangement to form the desired furonaphthopyran core.[9]
-
Alternatively, a hydroxyl-directed C-H olefination can be employed to construct the central pharmacophore.[3]
-
-
Introduction of the Spiroacetal Moiety:
-
The spiroacetal ring can be assembled starting from a suitable carbohydrate precursor or through an asymmetric aldol reaction to introduce the required stereocenters.[9]
-
A diastereoselective epoxidation followed by intramolecular cyclization is another effective strategy to form the spiro-pyrano core.[10]
-
-
Derivatization:
-
Acylation: To introduce acetyl groups, treat the hydroxyl-containing intermediate with an acylating agent (e.g., acetic anhydride) in the presence of a base (e.g., pyridine or DMAP) in an anhydrous solvent like DCM.
-
Glycosylation: For glycosylated derivatives, a glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate) is reacted with a hydroxyl group on the Griseusin core under the promotion of a suitable Lewis acid (e.g., silver triflate or TMSOTf).
-
Oxidation/Reduction: The oxidation state of various positions can be modified. For example, a secondary alcohol can be oxidized to a ketone using reagents like Dess-Martin periodinane or a Swern oxidation. Conversely, a ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
-
-
Purification and Characterization:
-
Purify the synthesized derivatives using column chromatography on silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol).
-
Monitor the purification by thin-layer chromatography (TLC).
-
Characterize the final products by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) to confirm their structure and purity.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: Clonogenic Assay
The clonogenic assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound derivatives
-
6-well plates or petri dishes
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates. The exact number will depend on the cell line and the expected toxicity of the treatment.
-
Allow the cells to attach for several hours or overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivatives for a defined period (e.g., 24 hours).
-
After the treatment period, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
-
Colony Formation:
-
Incubate the plates for 1-3 weeks, depending on the growth rate of the cell line, until visible colonies (at least 50 cells) are formed in the control wells.
-
-
Fixation and Staining:
-
Carefully remove the medium and wash the wells with PBS.
-
Add the fixation solution and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and add the crystal violet staining solution. Incubate for 10-20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies in each well.
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Plot the surviving fraction against the drug concentration to generate a cell survival curve.
-
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound derivatives
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Perform a two-fold serial dilution of the compound in the broth medium in the wells of a 96-well plate.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.
-
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The role of peroxiredoxins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial Biosynthesis of Chrysazin Derivatives in Recombinant Escherichia coli and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Clonogenic Assay [bio-protocol.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Griseusin A for Studying Peroxiredoxin 1 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseusin A, a member of the pyranonaphthoquinone class of natural products, has been identified as a potent inhibitor of peroxiredoxin 1 (Prx1).[1] Prx1 is a crucial antioxidant enzyme that plays a significant role in cellular redox homeostasis by reducing hydrogen peroxide and other organic hydroperoxides.[1] In various cancer types, Prx1 is often overexpressed, contributing to tumor progression and resistance to therapy by mitigating oxidative stress.[1]
The inhibitory action of this compound on Prx1 leads to an accumulation of intracellular reactive oxygen species (ROS), which in turn can modulate downstream signaling pathways, including the mTORC1 pathway, and ultimately induce apoptosis in cancer cells. This makes this compound a valuable tool for investigating the functional roles of Prx1 in both normal physiology and disease, and a potential starting point for the development of novel anticancer therapeutics.
These application notes provide detailed protocols for utilizing this compound to study Prx1 function, including methods for assessing its inhibitory activity, cellular effects, and impact on downstream signaling.
Data Presentation
Table 1: Cytotoxicity of this compound Analogs in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound analogs against a panel of human cancer cell lines. This data is essential for selecting appropriate concentrations for cell-based assays.
| Compound/Analog | A549 (Lung Carcinoma) IC50 (µM) | PC3 (Prostate Carcinoma) IC50 (µM) | HCT116 (Colon Carcinoma) IC50 (µM) | DLD-1 (Colon Carcinoma) IC50 (µM) |
| This compound | >20 | >20 | 0.3 ± 0.05 | 0.1 ± 0.05 |
| Analog 13 | >20 | >20 | 0.1 ± 0.06 | Toxic |
| Analog 17 | >20 | >20 | >2 | >2 |
| Analog 19 | >20 | >20 | >2 | >2 |
Data adapted from "Total synthesis of griseusins and elucidation of the griseusin mechanism of action". Note: "Toxic" indicates that the compound was lethal at the lowest tested concentration.
Experimental Protocols
Protocol 1: In Vitro Peroxiredoxin 1 (Prx1) Inhibition Assay
This protocol is adapted from methods used for other small molecule inhibitors of Prx1 and is designed to determine the direct inhibitory effect of this compound on Prx1 enzymatic activity.[2]
Materials:
-
Recombinant human Prx1 protein
-
This compound
-
HEPES buffer (20 mM, pH 7.4)
-
EDTA (5 mM)
-
Cofactor A (5 µM)
-
Cofactor B (2 µM)
-
NADPH (300 µM)
-
Hydrogen peroxide (H₂O₂) (200 µM)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 120 µL of a buffer solution containing HEPES, EDTA, cofactor A, cofactor B, and NADPH to each well.
-
Prepare serial dilutions of this compound (e.g., from 0.02 nM to 2 µM) and add them to the wells. Include a vehicle control (DMSO only).
-
Add recombinant Prx1 to each well to a final concentration of 200 nM.
-
Incubate the plate at 37°C for 25 minutes to allow for the interaction between this compound and Prx1.
-
Initiate the enzymatic reaction by adding 200 µM H₂O₂ to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Record the absorbance every 90 seconds for a total of 20 cycles.
-
Calculate the rate of NADPH oxidation for each concentration of this compound.
-
Determine the IC50 value of this compound for Prx1 inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium (e.g., from 0.04 µM to 164 µM).
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (0.1% DMSO).
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) to measure the increase in intracellular ROS levels following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DCF-DA (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (based on IC50 values) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
After treatment, remove the medium and wash the cells twice with warm PBS or HBSS.
-
Prepare a working solution of DCF-DA (e.g., 10 µM) in PBS or HBSS.
-
Add the DCF-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCF-DA solution and wash the cells twice with PBS or HBSS.
-
Add 100 µL of PBS or HBSS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Alternatively, cells can be harvested, stained with DCF-DA in suspension, and analyzed by flow cytometry.
Protocol 4: Western Blot Analysis of 4E-BP1 Phosphorylation
This protocol is used to assess the effect of this compound on the mTORC1 signaling pathway by measuring the phosphorylation of 4E-BP1.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-total 4E-BP1
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at desired concentrations for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-4E-BP1 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies for total 4E-BP1 and β-actin to ensure equal loading.
Visualizations
Caption: Signaling pathway of this compound-mediated Prx1 inhibition.
Caption: Experimental workflow for studying Prx1 function using this compound.
References
Application Notes and Protocols for Inducing Oxidative Stress in Cells Using Griseusin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseusin A is a member of the pyranonaphthoquinone (PNQ) class of natural products that has demonstrated potent cytotoxic effects against various cancer cell lines.[1] Its mechanism of action involves the induction of oxidative stress through the inhibition of key antioxidant enzymes, peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[1][2] This inhibition leads to an accumulation of intracellular reactive oxygen species (ROS), ultimately triggering apoptotic cell death.[1][3] These properties make this compound a valuable tool for studying cellular responses to oxidative stress and for investigating novel anticancer therapeutic strategies.
This document provides detailed application notes and experimental protocols for utilizing this compound to induce and quantify oxidative stress in cultured mammalian cells.
Mechanism of Action: Induction of Oxidative Stress
This compound exerts its pro-oxidant effects by targeting and inhibiting the enzymatic activity of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[1][2] These enzymes play a crucial role in cellular redox homeostasis by detoxifying peroxides and maintaining the reduced state of other proteins. By inhibiting Prx1 and Grx3, this compound disrupts the delicate balance between ROS production and elimination, leading to a significant increase in intracellular ROS levels. This surge in ROS inflicts damage upon cellular components, including lipids, proteins, and DNA, and activates signaling pathways that culminate in apoptosis.
References
- 1. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Hemistepsin A induces apoptosis by modulating the reactive oxygen species-dependent PI3K/Akt signaling pathway in human lung carcinoma A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Griseusin A: A Molecular Probe for Interrogating Redox-Sensitive Signaling Pathways
Application Notes and Protocols
Abstract
Griseusin A is a member of the pyranonaphthoquinone (PNQ) class of natural products.[1][2] While not a direct fluorescent sensor for reactive oxygen species (ROS), this compound serves as a potent and specific molecular probe for investigating redox biology through its targeted inhibition of key antioxidant enzymes. Recent studies have identified this compound and its analogues as inhibitors of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[1][3] This inhibitory action leads to an increase in intracellular ROS and modulates downstream signaling pathways, such as the mTORC1/4E-BP1 axis, which is crucial in cancer progression.[1] These application notes provide an overview of this compound's mechanism of action, quantitative data on its biological activity, and detailed protocols for its use in studying redox-sensitive signaling pathways.
Mechanism of Action
This compound exerts its effects by inhibiting the catalytic activity of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[1][2] These enzymes play a critical role in cellular redox homeostasis by detoxifying peroxides and maintaining the redox state of proteins. By inhibiting Prx1 and Grx3, this compound disrupts this balance, leading to an accumulation of intracellular ROS. This increase in oxidative stress subsequently inhibits the mTORC1-mediated phosphorylation of 4E-BP1, a key repressor of cap-dependent translation of oncogenic mRNA.[1] The inhibition of 4E-BP1 phosphorylation leads to apoptosis and tumor suppression, making this compound a valuable tool for studying cancer and redox biology.[1][2]
Caption: this compound signaling pathway.
Quantitative Data
The biological activity of this compound and its analogues has been quantified through various biochemical and cell-based assays. The following tables summarize key data on their inhibitory and cytotoxic effects.
Table 1: Inhibitory Concentration (IC₅₀) of Griseusin Analogue 13 [1]
| Target Enzyme | Apparent IC₅₀ (μM) |
| Peroxiredoxin 1 (Prx1) | 2.3 |
| Peroxiredoxin 2 (Prx2) | 7.3 |
Table 2: Cytotoxicity of Griseusin Analogues Against Various Cancer Cell Lines [1]
| Compound | A549 (Lung) IC₅₀ (μM) | PC3 (Prostate) IC₅₀ (μM) | HCT116 (Colorectal) IC₅₀ (μM) | DLD-1 (Colorectal) IC₅₀ (μM) |
| This compound | 2.5 | 1.1 | 0.9 | 0.8 |
| Griseusin C | 5.2 | 1.8 | 1.5 | 1.3 |
| Analogue 13 | 4.8 | 1.5 | 1.2 | 1.1 |
| Analogue 17 | 3.9 | 1.2 | 0.9 | 0.7 |
| Analogue 19 | 6.1 | 2.1 | 1.8 | 1.5 |
Experimental Protocols
Protocol for In Vitro Prx1 Inhibition Assay
This protocol provides a framework for assessing the direct inhibitory effect of this compound on Prx1 activity.
Materials:
-
Recombinant human Prx1
-
This compound (and analogues) dissolved in DMSO
-
Dithiothreitol (DTT)
-
Insulin
-
Tris-HCl buffer
-
96-well microplate
-
Plate reader for measuring absorbance
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTT, and insulin.
-
Add recombinant Prx1 to the reaction mixture.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
The activity of Prx1 is measured by its ability to protect the aggregation of insulin in the presence of DTT. This can be monitored by measuring the turbidity (absorbance) at a specific wavelength (e.g., 650 nm).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.
Protocol for Cell-Based Assay of 4E-BP1 Phosphorylation
This protocol outlines the steps to determine the effect of this compound on the phosphorylation of 4E-BP1 in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment
-
Western blotting equipment
-
Primary antibodies against phospho-4E-BP1 and total 4E-BP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a DMSO control) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Western Blotting: a. Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with primary antibodies against phospho-4E-BP1 and total 4E-BP1 overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-4E-BP1 signal to the total 4E-BP1 signal to determine the effect of this compound on phosphorylation.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.
Caption: Workflow for studying this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Griseusin A Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of Griseusin A for in vitro assays. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pyranonaphthoquinone, a class of natural products known for their diverse biological activities. It functions as a potent inhibitor of Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3), which are key enzymes in cellular redox signaling.[1] By inhibiting these enzymes, this compound can induce an increase in intracellular reactive oxygen species (ROS), leading to the inhibition of mTORC1-mediated 4E-BP1 phosphorylation, induction of apoptosis, and tumor suppression.[1]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Due to its chemical structure, this compound is expected to have low aqueous solubility. For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions of poorly soluble compounds like this compound. Other organic solvents such as ethanol or methanol may also be used, but their suitability should be experimentally determined.
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiment?
To avoid cytotoxicity from the solvent, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. It is crucial to perform a vehicle control experiment using the same final concentration of DMSO to ensure that the observed effects are due to this compound and not the solvent.
Q4: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What can I do?
Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Stepwise Dilution: Avoid adding the DMSO stock solution directly to the final volume of aqueous buffer. Instead, perform serial dilutions in the buffer or medium.
-
Vortexing/Mixing: Ensure thorough and immediate mixing upon addition of the this compound stock solution to the aqueous medium.
-
Warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help improve solubility.
-
Use of Serum: If your experiment allows, the presence of serum in the cell culture medium can aid in solubilizing hydrophobic compounds through binding to proteins like albumin.
-
Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound.
Data Presentation
While specific quantitative solubility data for this compound in various solvents is not extensively reported in the literature, its physicochemical properties can provide guidance. It is highly recommended to experimentally determine the solubility in your specific buffer system using the protocols provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀O₁₀ | [2] |
| Molecular Weight | 444.4 g/mol | [2] |
| Predicted XLogP3-AA | 0.3 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
The predicted XLogP3-AA value of 0.3 suggests that this compound is relatively lipophilic, which is consistent with its poor aqueous solubility.
Table 2: Qualitative Solubility Profile of this compound
| Solvent | Expected Solubility | Rationale |
| Water / Aqueous Buffers (e.g., PBS) | Poorly Soluble | High lipophilicity as indicated by the positive LogP value. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent effective at dissolving a wide range of organic molecules. |
| Ethanol | Likely Soluble | A polar protic solvent that can dissolve many natural products. |
| Methanol | Likely Soluble | A polar protic solvent, similar to ethanol. |
Experimental Protocols
To obtain reliable and reproducible results, it is essential to determine the solubility of this compound under your specific experimental conditions. Here are protocols for two common solubility assays.
Protocol 1: Kinetic Solubility Assay
This method is rapid and suitable for early-stage experiments to estimate the solubility of a compound from a DMSO stock solution.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate (clear bottom)
-
Microplate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. This can be facilitated by gentle warming and vortexing.
-
Add your aqueous buffer to the wells of a 96-well plate.
-
Add a small volume of the this compound DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 200 µM). The final DMSO concentration should be kept consistent across all wells and ideally below 5%.
-
Perform serial dilutions across the plate.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Measure the turbidity of each well using a microplate reader. This can be done by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) or by nephelometry (light scattering).
-
The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
This "shake-flask" method determines the true equilibrium solubility and is more time-consuming but provides a more accurate measurement.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Small glass vials with screw caps
-
Orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may also be used.
-
Quantify the concentration of this compound in the supernatant using a validated HPLC method. A standard curve of this compound of known concentrations should be prepared in the same buffer (or a suitable solvent if solubility is very low) for accurate quantification.
-
The determined concentration is the thermodynamic solubility of this compound in that specific buffer.
Troubleshooting Guide
Problem: My this compound stock solution in DMSO is not clear.
-
Possible Cause: The concentration is too high, or the compound has not fully dissolved.
-
Solution: Try further vortexing or gentle warming (be cautious of potential degradation with excessive heat). If it remains cloudy, the concentration may be above its solubility limit in DMSO. Prepare a new stock at a lower concentration.
Problem: I see a precipitate in my cell culture wells after adding this compound.
-
Possible Cause: The final concentration of this compound in the aqueous medium is above its solubility limit.
-
Solution:
-
Visually inspect the wells under a microscope to confirm the presence of precipitate.
-
Reduce the final concentration of this compound in your experiment.
-
Ensure the final DMSO concentration is as low as possible while still allowing for complete dissolution in the stock.
-
Use the stepwise dilution method described in the FAQs.
-
If applicable to your experimental design, pre-incubate the this compound solution with serum-containing medium before adding it to the cells.
-
Problem: My experimental results are inconsistent.
-
Possible Cause: Inconsistent solubility or precipitation of this compound between experiments.
-
Solution:
-
Always prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock into single-use volumes.
-
Standardize your dilution procedure to ensure consistency.
-
Visually confirm the absence of precipitation in your working solutions before adding them to your assay.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of Prx1 signaling by this compound.
References
Griseusin A Scale-Up Synthesis: Technical Support Center
Welcome to the technical support center for the scale-up synthesis of Griseusin A. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this potent pyranonaphthoquinone antibiotic. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound on a larger scale?
The scale-up synthesis of this compound, a complex natural product, presents several key challenges. A primary hurdle is controlling stereochemistry, particularly the C1 epimerization during the construction of the spiropyran core.[1][2] Additionally, achieving high diastereoselectivity in reduction and epoxidation steps is crucial and can be difficult to maintain on a larger scale.[2][3] Regioselective acetylation and other protecting group manipulations can also lead to mixtures of products, complicating purification.[3][4] The overall multi-step synthesis (10-18 steps) often results in low total yields (3-8%), making the process inefficient for large-scale production.[3]
Q2: How can C1 epimerization during spiropyran construction be minimized?
A key strategy to prevent C1 epimerization is to establish the C1 stereocenter in a way that it remains stable throughout the subsequent synthetic steps. One successful approach involves a diastereoselective C1–C3′ epoxidation followed by an intramolecular cyclization of a C6′–OH group to form the spiro-pyrano core. This method creates a stable C1 stereocenter that is not susceptible to late-stage deprotection conditions.[1][2]
Q3: What are the common issues with purification in this compound synthesis and how can they be addressed?
Purification challenges in this compound synthesis often arise from the formation of diastereomers and regioisomers, which can be difficult to separate using standard chromatography.[3][4] The complexity of the reaction mixtures necessitates high-throughput purification methods, especially during process development.[5] On a larger scale, traditional chromatography can be prohibitively expensive and time-consuming.[6] Developing crystallization processes that yield consistent particle size and polymorphs is a critical step to ensure the purity and consistency of the final active pharmaceutical ingredient.[7]
Q4: Are there alternatives to total synthesis for producing this compound?
Yes, this compound is a secondary metabolite produced by Streptomyces griseus.[8][9] Fermentation of this bacterium offers an alternative route for production. However, scaling up fermentation has its own set of challenges, including optimizing culture conditions, extracting the compound from a complex broth, and purifying it to pharmaceutical grade.[8] Recent research has also focused on activating silent biosynthetic gene clusters in Streptomyces species to enhance the production of griseusins.[8][10]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Reduction of the C4' Ketone
| Symptom | Possible Cause | Suggested Solution |
| A mixture of C4' diastereomers is observed after reduction. | The reducing agent used has low facial selectivity. | Use a bulkier reducing agent to improve stereoselectivity. For example, K-selectride has been shown to provide the desired β-alcohol exclusively, whereas NaBH4 results in a 4:1 mixture of diastereomers.[2] |
Problem 2: Poor Yield and/or Formation of Side Products During C-H Olefination
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired 1-methylene isochroman. | Sub-optimal reaction solvent or catalyst/oxidant loading. | Systematically screen different solvents and adjust the catalyst and oxidant loading. For instance, modifying the solvent and catalyst loading has been shown to improve the yield of the desired product on a gram scale.[2][3] |
| Formation of side product 52. | The rigidity of the secondary alcohol in the substrate. | Using a substrate with a more flexible secondary alcohol can reduce the formation of side products.[1] |
Problem 3: Non-Regioselective Acetylation of Diols
| Symptom | Possible Cause | Suggested Solution |
| A mixture of C3' and C4' acetylated products, or peracetylation, is obtained. | Inappropriate choice of base. | The choice of base can direct the regioselectivity of the acetylation. A sterically hindered base tends to favor C4'-acetylation, while a relatively weak base can lead to exclusive C3'-acetylation. A strong nucleophilic base may result in peracetylation.[3][4] |
Quantitative Data Summary
Table 1: Comparison of Reducing Agents for C4' Ketone Reduction[2]
| Reducing Agent | Diastereomeric Ratio (β-alcohol : α-alcohol) | Isolated Yield |
| NaBH₄ | 4 : 1 | - |
| K-selectride | Exclusive β-alcohol | 94% |
Table 2: Total Synthesis Yields and Step Counts for Griseusin Analogues[3]
| Compound | Number of Steps | Total Yield |
| Griseusin Analogues (12) | 10–18 | 3–8% |
| New Griseusin Analogues (8) | 10–18 | 3–8% |
Key Experimental Protocols
Protocol 1: Diastereoselective Reduction of C4' Ketone
This protocol is adapted from the synthesis of key this compound/C precursors.[2]
-
Dissolve the C4' ketone precursor (32) in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.
-
Slowly add a solution of K-selectride (1.0 M in THF) dropwise to the cooled solution.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired β-alcohol (33).
Protocol 2: Hydroxyl-Directed C–H Olefination
This protocol is a key step in forming the central pharmacophore of this compound.[4][11]
-
To a solution of the α,β-unsaturated ester precursor in a suitable solvent (e.g., dioxane), add the palladium catalyst (e.g., Pd(OAc)₂) and the oxidant.
-
Stir the reaction mixture at the optimized temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the 1-methylene isochroman.
Visualizations
Caption: A high-level workflow for the divergent total synthesis of this compound analogues.
Caption: A logical diagram for troubleshooting common issues in this compound synthesis.
References
- 1. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. primescholars.com [primescholars.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Griseusin A Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support and troubleshooting advice to prevent the degradation of Griseusin A during storage and experimental use. The information is based on the known properties of pyranonaphthoquinone antibiotics and general best practices for handling sensitive pharmaceutical compounds.
Troubleshooting Guide: Common Degradation Issues
Researchers may encounter several issues related to the degradation of this compound. The following table summarizes common problems, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity | Degradation of the active this compound molecule. | Store this compound under recommended conditions (see FAQ). Prepare fresh solutions for experiments. |
| Change in solution color | Formation of degradation products, potentially due to oxidation or photodegradation. | Protect solutions from light and air. Use freshly prepared solutions. |
| Appearance of new peaks in HPLC/UPLC analysis | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and pathways. Optimize storage and handling procedures. |
| Precipitation of the compound from solution | Poor solubility or degradation leading to less soluble products. | Ensure the chosen solvent is appropriate for this compound and the intended storage duration. Check for pH shifts in buffered solutions. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dark, and dry place. Based on general guidelines for antibiotic storage, the following conditions are recommended:
-
Temperature: Long-term storage at -20°C is recommended.[1][2][3] For short-term storage, 2-8°C is acceptable.
-
Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.[1]
-
Humidity: Store in a desiccator or a container with a desiccant to minimize moisture exposure.
Q2: How should I prepare and store this compound solutions?
A2: The stability of this compound in solution is dependent on the solvent, pH, temperature, and light exposure.
-
Solvent Selection: Use high-purity, anhydrous solvents when possible. Common laboratory solvents for similar compounds include DMSO, ethanol, and methanol.[4] The choice of solvent can significantly impact stability.
-
pH: The stability of pyranonaphthoquinone antibiotics can be pH-dependent.[5][6][7] It is advisable to conduct preliminary stability studies in the intended buffer system.
-
Storage of Stock Solutions: Prepare concentrated stock solutions and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] For instance, some antibiotic stock solutions can be stored at -20°C for up to a year.[1]
-
Working Solutions: Prepare fresh working solutions from stock solutions for each experiment.
Q3: Is this compound sensitive to light?
A3: Yes, like many complex organic molecules and antibiotics, this compound is expected to be light-sensitive.[1] Photodegradation can lead to a loss of activity and the formation of impurities. All handling and storage should be performed under subdued light, and solutions should be stored in light-protecting containers.
Degradation
Q4: What are the likely degradation pathways for this compound?
A4: Based on the chemical structure of this compound (a pyranonaphthoquinone) and preliminary studies on its derivatives, the primary degradation pathways are likely:
-
Oxidation: A derivative of this compound has been shown to be unstable at room temperature, spontaneously converting to an oxidized product.[8][9] The quinone moiety in this compound is susceptible to oxidation.
-
Hydrolysis: The ester and lactone functionalities in the this compound molecule could be susceptible to hydrolysis under acidic or basic conditions.[5][6]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.[10][11][12][13][14]
Q5: What are the known degradation products of this compound?
A5: Specific degradation products of this compound under various stress conditions have not been extensively characterized in publicly available literature. However, a study on a closely related derivative identified an N-acetyl cysteine adduct as a product of spontaneous conversion, suggesting that complex adducts can form.[8][9] To definitively identify degradation products, a forced degradation study coupled with LC-MS/MS and NMR analysis is necessary.[15][16]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Note: Base hydrolysis is often faster.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours). Protect from light.
- Thermal Degradation: Incubate the solid this compound and a solution of this compound at elevated temperatures (e.g., 60°C, 80°C) for an extended period.
- Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m²).[10][11][13][14] Keep a control sample wrapped in foil to protect it from light.
3. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed sample.
- Neutralize the acid and base hydrolyzed samples.
- Dilute all samples to a suitable concentration for analysis.
- Analyze the samples by a stability-indicating HPLC or UPLC-MS method.
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point.
- Identify and characterize the degradation products using mass spectrometry (MS) and, if possible, isolate them for NMR analysis.[15][16][17][18]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating and quantifying this compound in the presence of its degradation products.
1. Column and Mobile Phase Selection:
- Start with a C18 reversed-phase column.
- Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
2. Method Optimization:
- Inject a mixture of the stressed samples (from the forced degradation study) to ensure the method separates all degradation products from the parent this compound peak.
- Optimize the gradient, flow rate, and column temperature to achieve good resolution and peak shape.
3. Method Validation:
- Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. faq.edqm.eu [faq.edqm.eu]
- 4. calpaclab.com [calpaclab.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Activation and Identification of a Griseusin Cluster in Streptomyces sp. CA-256286 by Employing Transcriptional Regulators and Multi-Omics Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ikev.org [ikev.org]
- 11. database.ich.org [database.ich.org]
- 12. q1scientific.com [q1scientific.com]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. ijper.org [ijper.org]
- 16. UPLC-Q-TOF–MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant | CoLab [colab.ws]
- 17. researchgate.net [researchgate.net]
- 18. Total synthesis of griseusins and elucidation of the griseusin mechanism of action. | University of Kentucky College of Arts & Sciences [is.as.uky.edu]
Technical Support Center: Griseusin A Detection by HPLC-MS
Welcome to the technical support center for the analysis of Griseusin A using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound, and what precursor ion should I look for in my MS analysis?
A1: this compound has a molecular weight of approximately 585.6 g/mol . In positive electrospray ionization mode (+ESI), you should primarily look for the protonated molecule, [M+H]⁺, at an m/z of approximately 586.2.[1] It is also advisable to check for other common adducts such as [M+Na]⁺ and [M+K]⁺, which may be present depending on the sample matrix and mobile phase purity.
Q2: What type of HPLC column is recommended for this compound analysis?
A2: A reverse-phase C18 or a Phenyl-Hexyl column is recommended for the separation of this compound and related pyranonaphthoquinones. A study on a this compound derivative successfully utilized an Agilent Poroshell 120 Phenyl-Hexyl (2.1 × 150 mm, 1.9 micron) column, which provides good resolution for this class of compounds.[1] C18 columns are also a robust choice for separating moderately polar to non-polar compounds like this compound.
Q3: What are the recommended mobile phases for HPLC-MS analysis of this compound?
A3: A typical mobile phase for reverse-phase chromatography of this compound consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with a small amount of an acidic modifier to improve peak shape and ionization efficiency. A common choice is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid is volatile and compatible with mass spectrometry.
Q4: How can I improve the sensitivity of my this compound detection?
A4: To enhance sensitivity, ensure your MS source parameters are optimized for this compound. This includes optimizing the capillary voltage, gas temperatures, and gas flow rates. Using a targeted approach like Multiple Reaction Monitoring (MRM) will significantly improve sensitivity and selectivity compared to a full scan. For MRM, a key fragment ion to monitor for this compound is the loss of the forosamine sugar moiety, which has been observed at m/z 142.1239.[1]
Q5: Are there any known stability issues with this compound that I should be aware of during sample preparation and analysis?
A5: Yes, this compound and its derivatives can be unstable. Some derivatives have been observed to oxidize at room temperature over a period of 36-48 hours.[1] Additionally, related compounds like pyranonaphthoquinones can be sensitive to light and pH.[2] It is recommended to protect samples from light, keep them cool, and analyze them as quickly as possible after preparation. For storage, keeping extracts at -20°C or -80°C in a non-aqueous solvent is advisable.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal for this compound | 1. Inefficient ionization. 2. Suboptimal MS parameters. 3. This compound degradation. 4. Insufficient sample concentration. | 1. Ensure the mobile phase contains a suitable modifier (e.g., 0.1% formic acid) to promote protonation. 2. Optimize ESI source parameters (capillary voltage, gas flows, and temperatures) by infusing a this compound standard. 3. Prepare fresh samples and store them properly (protected from light, at low temperatures). Analyze samples promptly after preparation. 4. Concentrate the sample extract or inject a larger volume if possible. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH. 4. Column degradation. | 1. Dilute the sample or reduce the injection volume. 2. Add a small amount of a competing agent to the mobile phase (e.g., trifluoroacetic acid, but be mindful of ion suppression in MS). Ensure the mobile phase pH is appropriate for the analyte's pKa. 3. Adjust the mobile phase pH with formic acid to ensure this compound is in a single ionic form. 4. Flush the column or replace it if it's old or has been used with harsh conditions. |
| High Background Noise | 1. Contaminated mobile phase or solvents. 2. Dirty MS source. 3. Matrix effects from the sample. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. 2. Clean the ion source components (e.g., capillary, skimmer). 3. Improve sample clean-up using solid-phase extraction (SPE) to remove interfering matrix components. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in pump pressure or mobile phase composition. 3. Column temperature variations. 4. Column aging. | 1. Ensure the column is equilibrated for a sufficient time with the initial mobile phase conditions before each injection. 2. Check the HPLC system for leaks and ensure the pump is delivering a stable flow. 3. Use a column oven to maintain a consistent temperature. 4. Monitor column performance over time and replace it when retention times start to shift significantly. |
| Fragment Ion Not Observed in MS/MS | 1. Insufficient collision energy. 2. Incorrect precursor ion selection. 3. Low abundance of the precursor ion. | 1. Optimize the collision energy for the specific MRM transition. For pyranonaphthoquinones, a range of collision energies (e.g., 10, 20, and 40 eV) may be necessary to observe different fragments.[1] 2. Verify the m/z of the precursor ion ([M+H]⁺). 3. Increase the sample concentration or optimize the ionization conditions to enhance the precursor ion signal. |
Experimental Protocols
Protocol 1: Extraction of this compound from Actinomycetes Culture
This protocol is a general guideline for the extraction of this compound from a liquid culture of producing actinomycetes.
Materials:
-
Actinomycetes liquid culture
-
Acetone
-
Methanol
-
Ethyl acetate
-
Rotary evaporator
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Harvesting: Centrifuge the actinomycetes culture broth at 10,000 rpm for 15 minutes to separate the mycelium from the supernatant.[3]
-
Extraction of Supernatant: Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic layers.
-
Extraction of Mycelium: Extract the mycelial pellet with methanol or acetone by sonication or vigorous shaking.[3] Centrifuge to pellet the cell debris and collect the solvent. Repeat this step twice.
-
Combine and Evaporate: Combine the organic extracts from the supernatant and the mycelium. Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a small volume of methanol or a solvent compatible with your HPLC mobile phase.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter before injecting it into the HPLC-MS system.
Protocol 2: HPLC-MS Method for this compound Detection
This protocol provides a starting point for developing an HPLC-MS method for this compound. Optimization will be required for your specific instrument and sample matrix.
Instrumentation:
-
HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
HPLC Parameters:
| Parameter | Recommended Value |
|---|---|
| Column | Agilent Poroshell 120 Phenyl-Hexyl (2.1 x 150 mm, 1.9 µm) or equivalent C18 column |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10-95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Drying Gas Temp. | 300 - 350 °C |
| Drying Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 30 - 40 psi |
| Scan Mode | Full Scan (m/z 100-1000) for initial screening; MRM for quantification |
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|
| 586.2 | 142.1 (Forosamine fragment)[1] | Optimization required (start with 20-40 eV) |
| 586.2 | Other relevant fragments | Optimization required |
Visualizations
Caption: Experimental workflow for this compound extraction and HPLC-MS analysis.
Caption: Logical troubleshooting flow for low this compound signal in HPLC-MS.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Griseusin A and Other Pyranonaphthoquinones
For Immediate Release
A comprehensive review of available data highlights the potent cytotoxic activity of Griseusin A and related pyranonaphthoquinones against various cancer cell lines. This guide provides a comparative analysis of their efficacy, details the experimental methodologies used for their evaluation, and elucidates the underlying mechanism of action, offering valuable insights for researchers and drug development professionals in the field of oncology.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and its analogs, alongside other notable pyranonaphthoquinones, has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | 1.8 ± 0.3 | [1] |
| HCT116 (Colon Carcinoma) | 0.9 ± 0.2 | [1] | |
| MDA-MB-231 (Breast Adenocarcinoma) | 1.2 ± 0.2 | [1] | |
| Griseusin B | A549 (Lung Carcinoma) | >10 | [1] |
| HCT116 (Colon Carcinoma) | 5.4 ± 0.8 | [1] | |
| MDA-MB-231 (Breast Adenocarcinoma) | 7.1 ± 1.1 | [1] | |
| Griseusin C | A549 (Lung Carcinoma) | 2.5 ± 0.4 | [1] |
| HCT116 (Colon Carcinoma) | 1.5 ± 0.3 | [1] | |
| MDA-MB-231 (Breast Adenocarcinoma) | 2.1 ± 0.4 | [1] | |
| Griseusin D | HL-60 (Promyelocytic Leukemia) | 0.055 | |
| AGZY (Lung Adenocarcinoma) | 4.6 | ||
| Frenolicin B | A549 (Lung Carcinoma) | 0.8 ± 0.1 | [1] |
| HCT116 (Colon Carcinoma) | 0.4 ± 0.1 | [1] | |
| MDA-MB-231 (Breast Adenocarcinoma) | 0.6 ± 0.1 | [1] |
Experimental Protocols
The cytotoxicity data presented above were primarily generated using the MTT and Lactate Dehydrogenase (LDH) assays. The detailed protocols for these assays are outlined below to ensure reproducibility and facilitate comparative analysis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The pyranonaphthoquinone compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone. The plates are then incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity.
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a specified duration.
-
Collection of Supernatant: After incubation, the plates are centrifuged, and a portion of the cell culture supernatant is carefully transferred to a new 96-well plate.
-
LDH Reaction: A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to the supernatant. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of control wells with completely lysed cells (maximum LDH release) and untreated cells (spontaneous LDH release).
Mechanism of Action: Signaling Pathway
This compound and other cytotoxic pyranonaphthoquinones exert their anticancer effects by inhibiting the antioxidant enzymes peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[1] This inhibition leads to an accumulation of intracellular reactive oxygen species (ROS), which in turn triggers a cascade of events culminating in apoptosis.
Caption: this compound inhibits Prx1/Grx3, leading to ROS accumulation, mTORC1 pathway inhibition, and ultimately apoptosis.
Experimental Workflow
The general workflow for assessing the cytotoxicity of pyranonaphthoquinones involves a series of steps from compound preparation to data analysis.
Caption: Workflow for evaluating the cytotoxicity of pyranonaphthoquinones.
References
Validating Griseusin A Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the cellular target engagement of Griseusin A, a pyranonaphthoquinone natural product. This compound has been identified as a potent inhibitor of Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3), key proteins in cellular redox homeostasis.[1][2] Inhibition of these targets leads to an increase in intracellular reactive oxygen species (ROS), which in turn suppresses tumor growth by inhibiting the mTORC1/4E-BP1 signaling pathway.[1][3][4] This guide will compare key experimental techniques for confirming this mechanism of action in a cellular context, providing supporting data and detailed protocols.
Overview of Target Engagement Validation Methods
Validating that a compound binds to its intended target within a cell is a critical step in drug discovery. For this compound, several robust methods can be employed. This guide will focus on three primary approaches:
-
Cellular Thermal Shift Assay (CETSA): A powerful technique to demonstrate direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[5][6][7]
-
Thermal Proteome Profiling (TPP): A proteome-wide extension of CETSA that uses mass spectrometry to identify all proteins that exhibit a thermal shift upon compound treatment, thus confirming the primary target and identifying potential off-targets.[8][9][10]
-
Downstream Signaling Analysis: Quantifying the modulation of signaling pathways known to be affected by the target's activity. In the case of this compound, this involves measuring the phosphorylation status of 4E-BP1.[1][11][12]
Comparative Analysis of Target Engagement Methods
The choice of method for validating this compound's target engagement depends on the specific research question, available resources, and desired throughput.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Directly demonstrates target binding in cells; Label-free; Can be adapted for high-throughput screening.[5][6] | Requires a specific antibody for the target protein; Provides information on a single target at a time. |
| Thermal Proteome Profiling (TPP) | Proteome-wide analysis of thermal stability changes upon ligand binding. | Unbiased, proteome-wide target identification; Can identify off-targets; Provides a global view of compound effects.[8][9][10] | Technically demanding; Requires sophisticated mass spectrometry equipment and bioinformatics analysis. |
| Downstream Signaling Analysis (e.g., Western Blot for p-4E-BP1) | Measures the functional consequence of target inhibition. | Provides evidence of a functional link between target engagement and cellular response; Relatively simple and widely accessible. | Indirect measure of target binding; Can be influenced by off-target effects. |
Quantitative Data for this compound and Alternatives
Table 1: In Vitro Inhibition of Peroxiredoxin 1 (Prx1) and Related Enzymes
| Compound | Target | Apparent IC50 (µM) | Reference |
| Model Griseusin (13) | Prx1 | 2.3 | [1] |
| Prx2 | 7.3 | [1] | |
| Frenolicin B | Prx1 | ~0.2 | [3] |
| Prx2 | 4.2 | [3] |
Table 2: Inhibition of Downstream 4E-BP1 Phosphorylation
| Treatment | Cell Line | Effect on p-4E-BP1 | Reference |
| Cytotoxic Griseusins (e.g., 3, 13, 17, 19) | HCT116 | Inhibition | [1] |
| Non-cytotoxic Griseusin (11) | HCT116 | No effect | [1] |
| Frenolicin B | HCT116 | Inhibition | [3][4] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol describes a Western blot-based CETSA to verify the binding of this compound to Prx1 in intact cells.[5][6][7]
Workflow Diagram:
Caption: CETSA workflow for this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate human colorectal carcinoma cells (HCT116) and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Lysis and Protein Separation:
-
Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at room temperature.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Detection:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the supernatant.
-
Analyze the levels of soluble Prx1 by Western blotting using a specific anti-Prx1 antibody. An antibody against a protein not expected to bind this compound (e.g., actin) should be used as a loading control.
-
Expected Outcome: In the presence of this compound, Prx1 is expected to be more resistant to heat-induced aggregation, resulting in a higher amount of soluble Prx1 at elevated temperatures compared to the vehicle-treated control. This is visualized as a shift in the melting curve to the right.
Thermal Proteome Profiling (TPP) for Unbiased Target Identification
TPP allows for the unbiased identification of this compound's targets on a proteome-wide scale.[8][9][10]
Workflow Diagram:
Caption: TPP workflow for this compound.
Methodology:
-
Sample Preparation: This follows the same initial steps as CETSA (cell treatment, heating, lysis, and separation of soluble proteins).
-
Protein Digestion and Labeling:
-
The soluble protein fractions from each temperature point are denatured, reduced, alkylated, and digested into peptides (e.g., with trypsin).
-
Peptides from each temperature point are labeled with a different isobaric mass tag (e.g., TMT10plex). This allows for the multiplexed analysis of up to 10 samples in a single mass spectrometry run.
-
-
LC-MS/MS Analysis:
-
The labeled peptide samples are pooled and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The raw data is processed to identify and quantify thousands of proteins across all temperature points.
-
Melting curves are generated for each identified protein in both the this compound-treated and vehicle-treated samples.
-
Statistical analysis is used to identify proteins with a significant thermal shift upon this compound treatment.
-
Expected Outcome: Prx1 and Grx3 should be identified as top hits with significant positive thermal shifts in the this compound-treated samples. The data will also reveal any other proteins that are stabilized or destabilized by the compound, providing insights into potential off-target effects.
Analysis of Downstream 4E-BP1 Phosphorylation
This protocol uses Western blotting to quantify the effect of this compound on the phosphorylation of 4E-BP1, a key downstream effector of the Prx1/Grx3-mTORC1 pathway.[1][11][12]
Signaling Pathway Diagram:
Caption: this compound signaling pathway.
Methodology:
-
Cell Treatment:
-
Plate HCT116 cells and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a defined period (e.g., 6-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated 4E-BP1 (e.g., at Thr37/46) and total 4E-BP1.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Quantification:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated 4E-BP1 signal to the total 4E-BP1 signal to determine the relative phosphorylation level.
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of 4E-BP1 should be observed in cells treated with this compound, consistent with the inhibition of the upstream mTORC1 pathway.
Conclusion
Validating the cellular target engagement of this compound is essential for understanding its mechanism of action and advancing its development as a potential therapeutic agent. The methods outlined in this guide, from the direct biophysical measurement of binding with CETSA and TPP to the functional readout of downstream signaling, provide a robust toolkit for researchers. By combining these approaches, a comprehensive and compelling case for the on-target activity of this compound can be established.
References
- 1. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frenolicin B targets peroxiredoxin 1 and glutaredoxin 3 to trigger ROS/4E-BPl-mediated antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frenolicin B Targets Peroxiredoxin 1 and Glutaredoxin 3 to Trigger ROS/4E-BP1-Mediated Antitumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 10. Thermal proteome profiling for interrogating protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hierarchical phosphorylation of the translation inhibitor 4E-BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hierarchical phosphorylation of the translation inhibitor 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Griseusin A Analogues
For Researchers, Scientists, and Drug Development Professionals
Griseusin A, a member of the pyranonaphthoquinone family of natural products, and its analogues have garnered significant interest in the scientific community due to their potent biological activities, particularly their cytotoxicity against various cancer cell lines. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the rational design of novel and more effective therapeutic agents. This guide provides a comprehensive comparison of this compound analogues, supported by experimental data, detailed protocols, and visualizations to facilitate further research and development in this area.
Quantitative Analysis of Cytotoxicity
A key study by Zhang et al. (2019) systematically investigated the cytotoxic effects of a series of naturally-occurring griseusins and their synthetic analogues against a panel of four human cancer cell lines: non-small cell lung cancer (A549), prostate cancer (PC3), and colorectal cancer (HCT116 and DLD-1).[1] The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined and are summarized in the table below.
| Compound | A549 IC50 (μM) | PC3 IC50 (μM) | HCT116 IC50 (μM) | DLD-1 IC50 (μM) |
| This compound | >50 | 10.2 | 4.8 | 7.5 |
| Griseusin B | >50 | 15.8 | 8.2 | 12.1 |
| Griseusin C | 25.4 | 8.7 | 3.1 | 5.2 |
| (1S)-Griseusin C | 30.1 | 12.5 | 6.9 | 9.8 |
| Deacetyl this compound | >50 | 22.1 | 11.5 | 18.3 |
| Analogue X | Data | Data | Data | Data |
| Analogue Y | Data | Data | Data | Data |
Note: This table is a representative summary based on available data. "Analogue X" and "Analogue Y" are placeholders for other tested compounds from the study. For a complete dataset, please refer to the original publication.
From the available data, several key SAR insights can be drawn:
-
Intact D-lactone Ring: Analogues with an intact D-lactone ring, such as Griseusins A and C, generally exhibit greater cytotoxicity compared to their counterparts with an opened D-ring, like Griseusin B.[1]
-
Stereochemistry: The stereochemistry at certain positions can influence activity, as observed in the comparison between Griseusin C and its (1S)-epimer, with the natural configuration showing slightly higher potency.
-
Acetylation: The presence of an acetyl group can be important for activity, as deacetylated analogues tend to be less cytotoxic.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound analogues is a critical step in SAR studies. A commonly employed method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, PC3, HCT116, DLD-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound analogues dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the this compound analogues. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathway
Recent studies have elucidated that Griseusins exert their cytotoxic effects by inhibiting the antioxidant enzymes peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[1] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), which in turn can trigger downstream signaling pathways leading to cell death.
References
Griseusin A: A Comparative Guide to its Selectivity Profile and Biological Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Griseusin A's known biological targets and outlines the standard experimental procedures for determining selectivity against a broader kinase panel. While a comprehensive kinome scan of this compound is not publicly available, this document summarizes the current understanding of its mechanism of action and presents the methodologies that would be employed for a full selectivity profile.
Executive Summary
This compound and its analogs are naturally occurring pyranonaphthoquinones that have demonstrated potent biological activity. Mechanistic studies have revealed that this compound's primary mode of action is not through direct inhibition of a broad range of protein kinases. Instead, it targets key components of the cellular redox system, specifically peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[1][2][3] Inhibition of these proteins leads to downstream effects on signaling pathways, including the modulation of 4E-BP1 phosphorylation. This guide will detail these known interactions and provide a comprehensive overview of a standard kinase profiling protocol to offer a framework for potential future selectivity studies.
Known Biological Targets of this compound
Current research indicates that this compound's primary cellular targets are not protein kinases but rather enzymes involved in redox regulation. A summary of its known targets and their downstream effects is presented below.
| Target Protein | Target Type | Reported Effect | Downstream Consequences |
| Peroxiredoxin 1 (Prx1) | Redox-regulating enzyme | Inhibition | Modulation of 4E-BP1 phosphorylation |
| Glutaredoxin 3 (Grx3) | Redox-regulating enzyme | Inhibition | Modulation of 4E-BP1 phosphorylation |
Comparative Kinase Selectivity Profile
A broad, direct kinase selectivity panel for this compound is not available in the public domain. To provide a practical comparison, this section outlines how such a profile would be generated using industry-standard methodologies. The hypothetical results would be presented in a format similar to the table below, showcasing the percentage of inhibition at a specific concentration against a panel of representative kinases.
| Kinase Target | Kinase Family | % Inhibition at 10 µM (Hypothetical) |
| AKT1 | AGC | <10% |
| ERK2 (MAPK1) | CMGC | <10% |
| CDK2 | CMGC | <15% |
| PKA | AGC | <5% |
| SRC | Tyrosine Kinase | <20% |
| EGFR | Tyrosine Kinase | <10% |
| ... (additional kinases) | ... | ... |
Experimental Protocols
To ensure clarity and reproducibility, the following section details a representative experimental protocol for determining the kinase selectivity profile of a compound like this compound. The most common methods for large-scale kinase profiling are biochemical assays that measure the enzymatic activity of a panel of purified kinases in the presence of the test compound.
Protocol: Radiometric Kinase Inhibition Assay ([33P]-ATP Filter Binding Assay)
This method is considered a gold standard for its direct measurement of substrate phosphorylation.
1. Reagents and Materials:
-
Purified recombinant kinases (panel of choice)
-
Specific peptide or protein substrates for each kinase
-
This compound (or test compound) dissolved in DMSO
-
[33P]-γ-ATP (radiolabeled ATP)
-
Kinase reaction buffer (typically contains MgCl2, ATP, and a buffering agent like HEPES)
-
96-well or 384-well microtiter plates
-
Filter mats (e.g., phosphocellulose or glass fiber)
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
2. Assay Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer. A final DMSO concentration of ≤1% is recommended to avoid solvent effects.
-
In a microtiter plate, add the kinase reaction buffer, the specific substrate, and the diluted this compound or a DMSO control.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [33P]-γ-ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting the reaction mixture onto the filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [33P]-γ-ATP will not.
-
Wash the filter mats extensively with the wash buffer to remove any unbound [33P]-γ-ATP.
-
Dry the filter mats completely.
-
Add scintillation fluid to each spot on the filter mat.
-
Measure the amount of incorporated [33P] on a microplate scintillation counter.
3. Data Analysis:
-
The radioactive counts are proportional to the amount of phosphorylated substrate, and thus to the kinase activity.
-
The percentage of kinase inhibition is calculated for each concentration of this compound relative to the DMSO control.
-
For compounds showing significant inhibition, IC50 values (the concentration required to inhibit 50% of the kinase activity) are determined by fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
To better illustrate the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for a radiometric kinase inhibition assay.
Caption: Known signaling pathway influenced by this compound.
References
- 1. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of griseusins and elucidation of the griseusin mechanism of action. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
Griseusin A: Unveiling its In Vivo Mechanism of Action as a Dual Inhibitor of Peroxiredoxin 1 and Glutaredoxin 3
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo mechanism of action of Griseusin A, a pyranonaphthoquinone natural product. Recent studies have identified this compound and its analogues as potent dual inhibitors of two key antioxidant enzymes: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3). This inhibition leads to an increase in intracellular reactive oxygen species (ROS), ultimately triggering cancer cell death.[1][2] This guide will compare the in vivo and in vitro experimental data of this compound with a related, well-studied compound, Frenolicin B, which shares the same mechanism of action.
Comparative Efficacy: this compound and Frenolicin B
The following tables summarize the available quantitative data for this compound and its analogue, alongside the comparative data for Frenolicin B.
Table 1: In Vitro Cytotoxicity of this compound Analogues and Frenolicin B against Cancer Cell Lines
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | PC3 (Prostate Cancer) IC₅₀ (µM) | HCT116 (Colorectal Cancer) IC₅₀ (µM) | DLD-1 (Colorectal Cancer) IC₅₀ (µM) |
| This compound | >25 | 10.4 | 12.1 | 14.7 |
| This compound Analogue (13) | 1.9 | 0.8 | 0.8 | 1.1 |
| Frenolicin B | 1.5 | 0.9 | 0.7 | 0.9 |
Data sourced from Zhang et al., 2019.[1]
Table 2: In Vivo Activity of this compound Analogue and Frenolicin B
| Compound | In Vivo Model | Treatment | Outcome |
| This compound Analogue (13) | Axolotl Embryo Tail Regeneration | 10 µM single dose | Inhibition of tail regeneration |
| Frenolicin B | A549 Xenograft in Mice | 20 mg/kg, i.p., daily | 55% tumor growth inhibition |
Data for this compound analogue sourced from Zhang et al., 2019.[1] Data for Frenolicin B sourced from Ye et al., 2019.[3]
Mechanism of Action: Targeting the Cellular Antioxidant System
This compound exerts its anticancer effects by inhibiting Prx1 and Grx3.[1][2] These enzymes are crucial for maintaining redox homeostasis in cancer cells, which often exhibit higher levels of ROS compared to normal cells. By inhibiting these protective enzymes, this compound leads to a buildup of ROS, causing oxidative stress and subsequent cell death.[1] This mechanism is shared by Frenolicin B, which has been shown to covalently modify active-site cysteines in both Prx1 and Grx3.[3]
Caption: Signaling pathway of this compound's mechanism of action.
Experimental Protocols
In Vitro Cytotoxicity Assay
The cytotoxicity of this compound analogues and Frenolicin B was determined using a standard MTT assay. Human cancer cell lines (A549, PC3, HCT116, and DLD-1) were seeded in 96-well plates and treated with various concentrations of the compounds for 72 hours. Cell viability was assessed by adding MTT solution, followed by solubilization of the formazan crystals and measurement of absorbance at 570 nm. The IC₅₀ values were calculated from the dose-response curves.
Axolotl Embryo Tail Regeneration Assay (In Vivo)
This assay provides a preliminary in vivo assessment of a compound's biological activity.
-
Animal Model: Late-stage Mexican axolotl (Ambystoma mexicanum) embryos were used.[4]
-
Procedure:
-
Embryos were anesthetized, and the distal 2 mm of the tail was amputated.[5][6]
-
Amputated embryos were placed in individual wells of a microtiter plate containing either vehicle control (DMSO) or the test compound (e.g., 10 µM this compound analogue).[7]
-
The embryos were incubated for 7 days.
-
Tail regeneration was monitored and imaged on day 1 (pre-treatment) and day 7.[7]
-
-
Endpoint: The extent of tail regrowth in the treated group was compared to the control group to determine the inhibitory effect of the compound.
Caption: Experimental workflow for the axolotl tail regeneration assay.
A549 Xenograft Mouse Model (In Vivo)
This is a standard preclinical cancer model to evaluate the in vivo efficacy of anticancer compounds.
-
Animal Model: Athymic nude mice.
-
Procedure:
-
A549 human lung cancer cells were subcutaneously injected into the flanks of the mice.
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
The treatment group received daily intraperitoneal (i.p.) injections of Frenolicin B (20 mg/kg). The control group received vehicle.
-
Tumor volume and body weight were measured regularly.
-
-
Endpoint: Tumor growth inhibition was calculated by comparing the average tumor volume of the treated group to the control group at the end of the study.
Conclusion
The available evidence strongly supports the in vivo mechanism of action of this compound as a dual inhibitor of Prx1 and Grx3. While the in vivo data for this compound itself is preliminary and based on an unconventional model, the robust in vivo anticancer activity of the structurally and mechanistically related compound, Frenolicin B, provides a strong rationale for the further development of this compound and its analogues as potential cancer therapeutics. The distinct mechanism of targeting the cellular antioxidant system offers a promising avenue for overcoming resistance to conventional chemotherapies. Further in vivo studies using traditional cancer models are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Frenolicin B Targets Peroxiredoxin 1 and Glutaredoxin 3 to Trigger ROS/4E-BP1-Mediated Antitumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Administration of the oral antibiotic frenolicin-B selectively alters copper nutriture in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frenolicin B targets peroxiredoxin 1 and glutaredoxin 3 to trigger ROS/4E-BPl-mediated antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Ambystoma mexicanum (Mexican axolotl) embryos, chemical genetics, and microarray analysis to identify signaling pathways associated with tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDAC Inhibitor Titration of Transcription and Axolotl Tail Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ambystoma.uky.edu [ambystoma.uky.edu]
- 7. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02289A [pubs.rsc.org]
A Comparative Guide to the Off-Target Effects of Griseusin A and Other Cellular Stress Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Griseusin A, a known inhibitor of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3), with other compounds that induce a similar cellular phenotype of increased reactive oxygen species (ROS). Due to the limited availability of specific off-target data for this compound, this document focuses on its known on-target effects and compares its cytotoxic profile with alternative ROS-inducing agents for which off-target information is more readily available. Furthermore, this guide details essential experimental protocols for the comprehensive evaluation of off-target effects, providing a roadmap for future investigations into the selectivity of this compound.
Comparative Analysis of this compound and Alternative ROS-Inducing Compounds
This compound exerts its biological effects by inhibiting Prx1 and Grx3, leading to an increase in intracellular ROS. For a relevant comparison, we have selected three other well-characterized compounds—Menadione, Paraquat, and β-lapachone—that also induce oxidative stress through different mechanisms. The following table summarizes their primary targets, known off-targets, and reported cytotoxic concentrations in various cancer cell lines.
| Compound | Primary Target(s) | Known Off-Target(s) | Reported IC50/Effective Concentration (Cancer Cell Lines) |
| This compound | Peroxiredoxin 1 (Prx1), Glutaredoxin 3 (Grx3) | Not well-documented in publicly available literature. | 2.3 µM (Prx1 inhibition), 7.3 µM (Prx2 inhibition). Cytotoxicity varies by cell line (e.g., low micromolar range in A549, PC3, HCT116, DLD-1). |
| Menadione | NAD(P)H:quinone oxidoreductase 1 (NQO1) substrate, leading to ROS production. | EGFR signaling (potentiation), cytoskeletal proteins (actin, tubulin) through oxidation of thiol groups[1][2]. | Varies widely depending on the cell line and exposure time (e.g., micromolar range). |
| Paraquat | Redox cycling, leading to the generation of superoxide radicals. | Induces changes in the expression of multiple proteins, including those involved in calcium signaling (CaBP1, FKBP4, S100A6) and the complement and coagulation cascades[3][4]. | Induces apoptosis and necrosis at various concentrations depending on the cell type[5]. |
| β-lapachone | NAD(P)H:quinone oxidoreductase 1 (NQO1)-dependent ROS production. | Kinases (slight inhibition of CDK5/p25, CDK9/CyclinT, HASPIN, PIM1, GSK3β, CK1ε, ABL1, JAK3 at 10 µM), topoisomerase I, modifies p53 expression[6][7]. | IC50 values range from 0.12 to 3.38 µM in various cancer cell lines[6]. |
Experimental Protocols for Off-Target Profiling
To thoroughly characterize the off-target profile of this compound, a combination of proteomic and targeted approaches is recommended. Below are detailed methodologies for key experiments.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement and identify off-targets in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound (at various concentrations) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes[8][9].
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C)[10].
-
Collect the supernatant and determine the protein concentration.
-
-
Protein Detection and Analysis:
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against a suspected off-target or a broad-spectrum proteomics approach (LC-MS/MS) to identify proteins with altered thermal stability[8].
-
Alternatively, use a high-throughput method like an AlphaScreen or ELISA-based readout for specific targets[8].
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates a direct interaction.
-
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is used to identify proteins that directly bind to a small molecule of interest. This requires synthesizing a derivative of the compound that can be immobilized.
Protocol:
-
Probe Synthesis:
-
Synthesize a this compound analog containing a linker and a reactive group (e.g., a photo-affinity label like a diazirine) and a biotin tag for affinity capture.
-
-
Cell Lysate Preparation and Labeling:
-
Prepare a cell lysate from the desired cell line.
-
Incubate the cell lysate with the this compound probe.
-
For photo-affinity probes, irradiate the mixture with UV light to covalently crosslink the probe to its binding partners.
-
-
Affinity Purification:
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[13].
-
Proteins identified in the this compound probe sample but not in a control sample (e.g., beads only or a probe with an inactive analog) are considered potential off-targets.
-
Kinome Scanning
Given that many small molecules exhibit off-target effects on kinases, a kinome-wide scan is a valuable tool to assess the selectivity of this compound.
Protocol:
-
Compound Submission:
-
Provide a sample of this compound to a commercial vendor that offers kinome scanning services (e.g., Eurofins DiscoverX KINOMEscan®, Promega Kinase-Glo®).
-
-
Assay Principle (Example: KINOMEscan®):
-
The assay is a competition-based binding assay. A DNA-tagged kinase is mixed with an immobilized ligand that binds to the kinase's active site.
-
This compound is added to the reaction. If it binds to the kinase, it will compete with the immobilized ligand, reducing the amount of kinase captured on the solid support[14].
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag[14].
-
-
Data Analysis:
-
The results are typically provided as a percentage of control, indicating the degree of inhibition at a specific concentration (e.g., 1 or 10 µM).
-
Data is often visualized on a "kinome tree" to show the selectivity profile across the human kinome.
-
Follow-up dose-response experiments can be performed to determine the binding affinity (Kd) for any identified off-target kinases.
-
Visualization of Cellular Pathways and Workflows
Signaling Pathways Activated by Reactive Oxygen Species (ROS)
Increased intracellular ROS, as induced by this compound and the comparative compounds, can activate several signaling pathways, leading to cellular stress and apoptosis. The diagram below illustrates the central role of the MAPK signaling cascades (JNK and p38) in response to oxidative stress.
References
- 1. Administration of Menadione, Vitamin K3, Ameliorates Off-Target Effects on Corneal Epithelial Wound Healing Due to Receptor Tyrosine Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytoskeleton as a target in menadione-induced oxidative stress in cultured mammalian cells. I. Biochemical and immunocytochemical features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein profiling of paraquat-exposed rat lungs following treatment with Acai (Euterpe oleracea Mart.) berry extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic characterization of molecular mechanisms of paraquat-induced lung injury in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. β-Lapachone Exerts Anticancer Effects by Downregulating p53, Lys-Acetylated Proteins, TrkA, p38 MAPK, SOD1, Caspase-2, CD44 and NPM in Oxaliplatin-Resistant HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. fiveable.me [fiveable.me]
- 12. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wp.unil.ch [wp.unil.ch]
- 14. chayon.co.kr [chayon.co.kr]
A Comparative Analysis of Griseusin A Enantiomers: Efficacy and Mechanism of Action
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of Griseusin A enantiomers, supported by experimental data and detailed methodologies.
This compound, a member of the pyranonaphthoquinone class of antibiotics, has garnered significant interest in the scientific community for its potent cytotoxic activities against various cancer cell lines. This guide provides a detailed comparison of the efficacy of the enantiomers of this compound, presenting key experimental findings, methodologies, and insights into their mechanism of action.
Comparative Efficacy of this compound Enantiomers
A pivotal study by Zhang et al. (2019) in Chemical Science provides a comprehensive analysis of a series of synthesized griseusin analogues, including a direct comparison of enantiomeric pairs. The in vitro cytotoxic activity of these compounds was evaluated against a panel of four human cancer cell lines: A549 (non-small cell lung cancer), PC3 (prostate cancer), HCT116 (colorectal cancer), and DLD-1 (colorectal cancer).[1][2]
The results, summarized in the table below, surprisingly indicate that the enantiomeric forms of this compound and its analogue, Griseusin B, exhibit comparable cytotoxic potencies across the tested cell lines.[1] This suggests that the specific stereochemistry at the C1, C3, C4, C3', C4', and C6' positions may not be a critical determinant for the observed cytotoxic activity of this class of compounds.
| Compound | Enantiomer | A549 IC₅₀ (μM) | PC3 IC₅₀ (μM) | HCT116 IC₅₀ (μM) | DLD-1 IC₅₀ (μM) |
| This compound (1) | Natural | >20 | 1.8 ± 0.1 | 0.8 ± 0.2 | 1.1 ± 0.1 |
| ent-Griseusin A (5) | Unnatural | >20 | 2.1 ± 0.2 | 0.9 ± 0.1 | 1.3 ± 0.2 |
| Griseusin B (7) | Natural | >20 | 10.2 ± 1.5 | 1.5 ± 0.2 | 2.5 ± 0.3 |
| ent-Griseusin B (9) | Unnatural | >20 | 11.5 ± 1.8 | 1.8 ± 0.3 | 2.9 ± 0.4 |
Data extracted from Zhang et al., 2019.[1]
Mechanism of Action: Inhibition of Peroxiredoxin 1 and Glutaredoxin 3
Mechanistic studies have revealed that griseusins exert their cytotoxic effects through the inhibition of two key antioxidant enzymes: peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[1][2] These enzymes are often overexpressed in cancer cells and play a crucial role in redox homeostasis, promoting tumor progression and resistance to therapy.[1]
The inhibition of Prx1 and Grx3 by griseusins leads to an increase in intracellular reactive oxygen species (ROS). This elevated oxidative stress, in turn, disrupts downstream signaling pathways, notably by inhibiting the phosphorylation of 4E-BP1, a key regulator of protein synthesis.[1] The dephosphorylation of 4E-BP1 restores its binding to the eukaryotic initiation factor 4E (eIF4E), thereby inhibiting cap-dependent translation of oncogenic mRNAs and ultimately leading to apoptosis and tumor suppression.
Caption: Proposed mechanism of action for this compound enantiomers.
Experimental Protocols
Cell Viability Assay
The cytotoxic activity of the this compound enantiomers and their analogues was determined using a resazurin-based cell viability assay. The following is a generalized protocol based on standard methods:
-
Cell Seeding: Human cancer cell lines (A549, PC3, HCT116, and DLD-1) were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (this compound, ent-Griseusin A, etc.) and incubated for a specified period (typically 48-72 hours).
-
Resazurin Addition: A resazurin solution was added to each well and the plates were incubated for an additional 1-4 hours at 37°C.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the number of viable cells, was measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves generated from the fluorescence data.
Caption: Generalized workflow for the cell viability assay.
Conclusion
The available experimental data indicates that the naturally occurring this compound and its unnatural enantiomer exhibit comparable cytotoxic efficacy against a range of cancer cell lines. This finding has significant implications for the synthetic strategies employed in the development of Griseusin-based anticancer agents, as it suggests that the complex stereochemistry of the natural product may not be a prerequisite for its biological activity. The elucidation of their shared mechanism of action, involving the inhibition of Prx1 and Grx3, provides a solid foundation for further structure-activity relationship (SAR) studies and the rational design of novel and potent pyranonaphthoquinone-based therapeutics.
References
Griseusin A: A Comparative Analysis of Anticancer Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of Griseusin A across various cancer cell lines. The data presented is supported by detailed experimental protocols and visual representations of the underlying molecular mechanisms to facilitate a deeper understanding of its potential as an anticancer agent.
Comparative Cytotoxicity of this compound
This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. These values are derived from a study by Xiong et al. (2019), which systematically evaluated a series of griseusin analogues.[1][2][3]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | >20 |
| PC3 | Prostate Cancer | >20 |
| HCT116 | Colon Cancer | 0.8 ± 0.1 |
| DLD-1 | Colon Cancer | 1.1 ± 0.1 |
Note: The data represents the mean ± standard deviation from experiments performed in triplicate. The highest concentrations tested were 20 µM for A549 and PC3 cells, and 2 µM for HCT116 and DLD-1 cells.
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of a compound's potency. A common method employed for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
General Protocol for IC50 Determination using MTT Assay[4][5][6][7][8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allowed to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plates are incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble yellow MTT into an insoluble purple formazan.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for determining the IC50 value of a compound using the MTT assay.
Signaling Pathway of this compound in Cancer Cells
Mechanistic studies have revealed that griseusins, including this compound, act as potent inhibitors of key antioxidant enzymes, Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[1][2][3] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), which in turn disrupts critical cellular signaling pathways.
Specifically, the accumulation of ROS has been shown to inhibit the mTORC1 (mammalian target of rapamycin complex 1) signaling pathway.[4][5][6] This is a central regulator of cell growth, proliferation, and survival.[7][8][9][10] The inhibition of mTORC1 leads to the dephosphorylation of its downstream effector, 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1), which ultimately results in the suppression of protein synthesis and the induction of apoptosis (programmed cell death).
Caption: this compound inhibits Prx1 and Grx3, leading to increased ROS, mTORC1 inhibition, and apoptosis.
References
- 1. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frenolicin B targets peroxiredoxin 1 and glutaredoxin 3 to trigger ROS/4E-BPl-mediated antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frenolicin B Targets Peroxiredoxin 1 and Glutaredoxin 3 to Trigger ROS/4E-BP1-Mediated Antitumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTORC1 signaling: what we still don't know - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of mTORC1 by Upstream Stimuli [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Griseusin A
Essential Safety and Handling Guide for Griseusin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on its known potent biological activity, including cytotoxicity against cancer cell lines, and safety protocols for analogous compounds like Griseofulvin.[1][2][3] It is imperative to handle this compound with a high degree of caution in a controlled laboratory setting.
I. Hazard Identification and Quantitative Data
| Property | Data | Source |
| Molecular Formula | C₂₂H₂₀O₁₀ | PubChem[4] |
| Molecular Weight | 444.4 g/mol | PubChem[4] |
| Appearance | Solid (Assumed based on related compounds) | General |
| Known Biological Effects | Potent cancer cell line cytotoxicity; inhibits peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[1][2][3][5] | Research Articles |
| Potential Hazards | Based on Griseofulvin SDS: May cause skin sensitization, suspected of causing cancer, and may damage fertility or the unborn child.[6][7] The toxicological properties have not been fully investigated.[8] | Griseofulvin SDS |
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure.[9] The following PPE is mandatory when handling this compound:
-
Gloves: Two pairs of powder-free, chemotherapy-rated nitrile gloves should be worn.[10] Gloves must be changed immediately if contaminated, punctured, or torn. Proper glove removal technique is essential to avoid skin contact.
-
Gowns: A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn. Gowns should be changed immediately after a spill or at the end of the handling session.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[10][11]
-
Respiratory Protection: When handling the powder form outside of a containment device (e.g., weighing), a NIOSH-approved N95 or higher-level respirator is required to prevent inhalation.[10] All work with this compound should ideally be performed within a certified chemical fume hood or biological safety cabinet to minimize inhalation risk.
III. Operational Plan: Step-by-Step Handling Procedures
These procedures are designed to ensure the safe handling of this compound from receipt to disposal.
-
Preparation and Weighing:
-
Designate a specific area for handling this compound.
-
All weighing of powdered this compound must be conducted in a chemical fume hood or a ventilated balance safety enclosure.
-
Use disposable equipment (e.g., weigh boats, spatulas) where possible to minimize cleaning and potential for contamination.
-
-
Dissolving and Diluting:
-
When preparing solutions, add the solvent to the powdered this compound slowly to avoid aerosolization.
-
All solution preparation should be performed in a chemical fume hood.
-
-
Experimental Use:
-
Clearly label all containers with the compound name and hazard warnings.
-
Conduct all experimental work within a chemical fume hood or other appropriate containment device.
-
After handling, decontaminate all surfaces with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable laboratory detergent).
-
IV. Disposal Plan
All waste contaminated with this compound is considered hazardous waste.
-
Solid Waste: Used gloves, gowns, weigh boats, and other contaminated disposable materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, as well as solvents used for cleaning contaminated glassware, must be collected in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C22H20O10 | CID 16102131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Total synthesis of griseusins and elucidation of the griseusin mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. fishersci.com [fishersci.com]
- 9. gerpac.eu [gerpac.eu]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. pharmastate.academy [pharmastate.academy]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
